Product packaging for Clovanediol diacetate(Cat. No.:)

Clovanediol diacetate

Cat. No.: B1630791
M. Wt: 322.4 g/mol
InChI Key: ILEDHMVFQOCEJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Clovanediol diacetate is a sesquiterpenoid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H30O4 B1630791 Clovanediol diacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H30O4

Molecular Weight

322.4 g/mol

IUPAC Name

(2-acetyloxy-4,4,8-trimethyl-9-tricyclo[6.3.1.01,5]dodecanyl) acetate

InChI

InChI=1S/C19H30O4/c1-12(20)22-15-7-9-19-11-18(15,5)8-6-14(19)17(3,4)10-16(19)23-13(2)21/h14-16H,6-11H2,1-5H3

InChI Key

ILEDHMVFQOCEJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1CCC23CC1(CCC2C(CC3OC(=O)C)(C)C)C

Origin of Product

United States

Foundational & Exploratory

Clovanediol Diacetate: A Technical Guide to Its Natural Source and Putative Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate is a sesquiterpenoid natural product that has been identified from the plant Psidium guajava, commonly known as guava. Sesquiterpenoids are a class of C15 terpenoids known for their diverse chemical structures and significant biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its discovery, natural source, and the general experimental protocols relevant to its isolation and characterization. Due to the absence of a readily accessible primary research article detailing the initial discovery, this guide presents a putative discovery and isolation workflow based on established phytochemical methodologies for sesquiterpenoids from Psidium guajava.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant widely distributed in tropical and subtropical regions.[1] Traditionally, its leaves have been used in folk medicine to treat a variety of ailments, which has prompted extensive phytochemical investigations. These studies have revealed a rich chemical profile, including a significant number of flavonoids, tannins, and terpenoids, particularly sesquiterpenoids.[1] this compound, a sesquiterpenoid with the molecular formula C₁₉H₃₀O₄, has been reported as a constituent of Psidium guajava.[2] This guide aims to consolidate the available information on this compound and provide a technical framework for its study.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueReference
Chemical Name This compound[2]
CAS Number 2649-68-5[2]
Molecular Formula C₁₉H₃₀O₄[2]
Molecular Weight 322.44 g/mol
Class Sesquiterpenoid[2]
Natural Source Psidium guajava

Table 1: Chemical and Physical Properties of this compound

Natural Source Identification

The primary natural source identified for this compound is the plant Psidium guajava L. (guava). Various parts of the guava plant are known to produce a diverse array of secondary metabolites. The leaves, in particular, are a well-documented source of sesquiterpenoids.[1] The specific variety of P. guajava, geographical location, and harvesting time can influence the qualitative and quantitative composition of its phytochemicals.

Putative Discovery and Isolation Workflow

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_identification Identification A Dried & Powdered Psidium guajava Leaves B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Liquid-Liquid Partitioning (e.g., Hexane, Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Further Purification (e.g., HPLC) F->G H Isolated this compound G->H I Spectroscopic Analysis (NMR, MS) H->I G cluster_pathway Hypothetical Anti-inflammatory Signaling Pathway A This compound B Inhibition of NF-κB Activation A->B C Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) B->C D Anti-inflammatory Effect C->D

References

Biosynthesis of Clovanediol Diacetate in Psidium guajava: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the proposed biosynthetic pathway of clovanediol diacetate, a sesquiterpenoid found in Psidium guajava (guava). While the complete enzymatic cascade for this specific compound in guava has not been fully elucidated, this document consolidates the current understanding of sesquiterpene biosynthesis to present a putative pathway. It is intended to serve as a foundational resource for researchers investigating the specialized metabolism of guava and for professionals in drug development interested in the pharmacological potential of its constituents. This guide details the inferred enzymatic steps, from primary metabolites to the final acetylated product, and provides a framework of experimental protocols for the characterization of the involved enzymes. All quantitative data, though currently unavailable in the literature for this specific pathway, is presented in structured tables to highlight the required parameters for future research.

Introduction

Psidium guajava L., a member of the Myrtaceae family, is a plant of significant medicinal and economic importance. Its leaves, in particular, are a rich source of diverse secondary metabolites, including a high concentration of sesquiterpenoids.[1][2] These C15 isoprenoid compounds contribute to the plant's aromatic properties and are associated with a range of biological activities. Among the myriad of sesquiterpenes produced by guava, clovanediol and its acetylated derivative, this compound, are of interest for their potential pharmacological applications.

The biosynthesis of sesquiterpenoids in plants is a complex process involving several classes of enzymes. It begins with the formation of the universal C15 precursor, farnesyl pyrophosphate (FPP), which is then cyclized by terpene synthases (TPSs) into a vast array of hydrocarbon skeletons.[3] Subsequent modifications, primarily through the action of cytochrome P450 monooxygenases (P450s) and various transferases, lead to the final functionalized molecules.[4][5] This guide provides an in-depth overview of the proposed biosynthetic pathway leading to this compound in Psidium guajava, based on established principles of sesquiterpene metabolism.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound in Psidium guajava is proposed to proceed through three main stages:

  • Formation of the Sesquiterpene Precursor, Farnesyl Pyrophosphate (FPP): This stage involves the universal terpenoid biosynthesis pathway.

  • Cyclization of FPP and Hydroxylation to form Clovanediol: This is the first committed step towards clovanediol synthesis, followed by hydroxylation reactions.

  • Acetylation of Clovanediol to yield this compound: The final modification step to produce the diacetate ester.

A schematic representation of this proposed pathway is provided below.

Clovanediol_Diacetate_Biosynthesis cluster_1 Sesquiterpene Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) FPP Farnesyl Pyrophosphate (FPP) IPP->FPP FPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->FPP FPPS Clovane_Cation Clovane Cation Intermediate FPP->Clovane_Cation Clovanediol Synthase (TPS-a subfamily) Clovanediol Clovanediol Clovane_Cation->Clovanediol Cytochrome P450 Monooxygenases (CYPs) Clovanediol_Diacetate This compound Clovanediol->Clovanediol_Diacetate Acetyl-CoA Acetyltransferase (ACT)

Figure 1: Proposed biosynthesis pathway of this compound.
Formation of Farnesyl Pyrophosphate (FPP)

The biosynthesis begins with the fundamental building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[3] These five-carbon units can be synthesized through the cytosolic mevalonate (MVA) pathway or the plastidial methylerythritol phosphate (MEP) pathway. For sesquiterpene biosynthesis, the cytosolic MVA pathway is generally the primary source of precursors.

Farnesyl pyrophosphate synthase (FPPS) catalyzes the sequential condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[3] FPP is the direct precursor for all sesquiterpenoids.

Cyclization of FPP and Hydroxylation to Clovanediol

The formation of the characteristic clovane skeleton is a critical step catalyzed by a specific sesquiterpene synthase, herein referred to as "clovanediol synthase". This enzyme belongs to the TPS-a subfamily, which is known to be highly represented in Psidium guajava.[1][2] The clovanediol synthase facilitates the intramolecular cyclization of the linear FPP molecule to form a reactive clovane cation intermediate.

This carbocation intermediate is then quenched by water molecules in one or more steps, likely catalyzed by one or more cytochrome P450 monooxygenases (CYPs), to introduce the two hydroxyl groups, yielding clovanediol.[4][5] The precise regioselectivity and stereospecificity of these hydroxylation reactions are key to the formation of the specific clovanediol isomer.

Acetylation of Clovanediol to this compound

The final step in the proposed pathway is the di-acetylation of clovanediol. This reaction is catalyzed by an acetyl-CoA dependent acetyltransferase (ACT).[2] This enzyme transfers two acetyl groups from acetyl-CoA to the hydroxyl moieties of clovanediol, resulting in the formation of this compound.

Quantitative Data

While specific quantitative data for the biosynthesis of this compound in Psidium guajava is not yet available in the scientific literature, the following tables outline the key kinetic and concentration parameters that would need to be determined to fully characterize this pathway.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrate(s)Km (µM)kcat (s-1)Vmax (µmol/mg/min)Optimal pHOptimal Temperature (°C)
Farnesyl Pyrophosphate Synthase (FPPS)IPP, DMAPPData not availableData not availableData not availableData not availableData not available
Clovanediol Synthase (TPS)FPPData not availableData not availableData not availableData not availableData not available
Cytochrome P450 Monooxygenase (CYP)Clovanediol PrecursorData not availableData not availableData not availableData not availableData not available
Acetyltransferase (ACT)Clovanediol, Acetyl-CoAData not availableData not availableData not availableData not availableData not available

Table 2: Metabolite Concentrations in Psidium guajava Leaf Tissue

MetaboliteConcentration (µg/g fresh weight)Tissue LocalizationDevelopmental Stage Variation
Farnesyl Pyrophosphate (FPP)Data not availableData not availableData not available
ClovanediolData not availableData not availableData not available
This compoundData not availableData not availableData not available

Experimental Protocols

The elucidation of the this compound biosynthetic pathway in Psidium guajava requires the identification and functional characterization of the involved enzymes. Below are detailed, generalized methodologies for these key experiments.

Identification and Cloning of Candidate Genes

A transcriptomic approach is recommended for the identification of candidate genes.

Gene_Identification_Workflow RNA_Seq RNA Sequencing of Guava Leaf Tissue De_novo_Assembly De novo Transcriptome Assembly RNA_Seq->De_novo_Assembly Gene_Annotation Gene Annotation and Homology Search (BLAST against known TPS, CYP, and ACT sequences) De_novo_Assembly->Gene_Annotation Candidate_Selection Selection of Candidate Genes Gene_Annotation->Candidate_Selection Full_Length_Cloning Full-Length cDNA Cloning (RACE-PCR) Candidate_Selection->Full_Length_Cloning Vector_Construction Construction of Expression Vectors (e.g., pET, pYES-DEST) Full_Length_Cloning->Vector_Construction

References

A Technical Guide to the Spectroscopic Analysis of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The structure of clovanediol diacetate contains a complex, saturated tricyclic sesquiterpenoid backbone and two acetate functional groups. The following tables summarize the expected characteristic signals in its NMR, IR, and MS spectra.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR ¹³C NMR
Chemical Shift (ppm) Description Chemical Shift (ppm) Description
~ 2.0 - 2.2Singlet, 6H (2 x -OCOCH₃ )[1][2]~ 170 - 1852 x Carbonyl carbons (C =O)[3][4]
~ 3.7 - 5.0Multiplets, 2H (2 x -CH -OAc)~ 70 - 852 x Carbons bearing acetate (-C H-OAc)
0.8 - 2.0Complex multiplets (Aliphatic protons of the clovane backbone)~ 20 - 60Aliphatic carbons of the clovane backbone
~ 20 - 302 x Acetate methyl carbons (-OCOCH₃ )[3]

Table 2: Predicted IR and MS Data for this compound

IR Spectroscopy Mass Spectrometry
Wavenumber (cm⁻¹) Description m/z Value Description
~ 1735 - 1750Strong, sharp C=O stretch (Ester)[5][6][7][8][9][M]+Molecular ion peak (intensity may be weak)[10]
~ 1240Strong C-O stretch (Ester)[5][7][M - CH₃COOH]+Loss of one molecule of acetic acid
~ 1000 - 1300C-O stretch (Ester)[1][7][M - 2xCH₃COOH]+Loss of two molecules of acetic acid
2850 - 3000C-H stretch (Aliphatic)Acylium ions (e.g., CH₃CO⁺ at m/z 43)[11]

Experimental Protocols

Detailed methodologies for acquiring high-quality spectroscopic data are crucial for accurate structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: [12][13][14][15][16]

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

  • Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. If any particulate matter is present, filter the solution through a small cotton or glass wool plug in the pipette.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added.

Data Acquisition:

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp spectral lines.

  • Parameter Setup: Set up the desired NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC). Standard acquisition parameters for ¹H NMR include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds. For ¹³C NMR, a wider spectral width (e.g., 220 ppm) and a larger number of scans will be necessary.

  • Data Processing: After acquisition, the raw data (Free Induction Decay - FID) is processed using Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: [17][18][19]

  • Attenuated Total Reflectance (ATR): This is the most common and straightforward method. A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

  • KBr Pellet (for solid samples): Grind a few milligrams of the sample with about 100-200 mg of dry potassium bromide (KBr) into a fine powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Thin Film (for non-volatile liquids or solids soluble in a volatile solvent): Dissolve the sample in a volatile solvent, apply a drop of the solution to a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the sample.

Data Acquisition: [19][20]

  • Background Spectrum: First, acquire a background spectrum of the empty sample compartment (or with the clean ATR crystal or salt plates). This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the prepared sample in the IR beam path and acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Sample Preparation: [21][22][23]

  • Sample Dissolution: Dissolve a small amount of the sample (typically less than 1 mg) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture thereof, to a concentration of approximately 1 mg/mL. Further dilution may be necessary depending on the sensitivity of the instrument.

  • Filtration: Filter the sample solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter that could clog the instrument's tubing.

Data Acquisition: [21][24]

  • Ionization Method: Choose an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for moderately polar molecules like this compound. Atmospheric pressure chemical ionization (APCI) can also be used.

  • Mass Analyzer: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatography system). The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) separates the ions based on their mass-to-charge ratio (m/z).

  • Data Collection: A full scan mass spectrum is acquired to determine the molecular weight and molecular formula. Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain structural information from the fragmentation pattern.[24]

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a natural product derivative like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Structure Elucidation Synthesis Synthesis/Isolation of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification Purity_Assessment Purity Assessment (e.g., LC-MS, TLC) Purification->Purity_Assessment MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Purity_Assessment->MS IR Infrared (IR) Spectroscopy - Functional Groups Purity_Assessment->IR NMR Nuclear Magnetic Resonance (NMR) - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purity_Assessment->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation Final_Report Final Report and Data Archiving Structure_Confirmation->Final_Report

Caption: Logical workflow for the analysis of this compound.

References

An In-Depth Technical Guide to the Crystalline Structure and Stereochemistry of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate, a sesquiterpenoid derivative, belongs to the complex family of clovane natural products. While this class of molecules has garnered interest for its unique tricyclic carbon framework, specific experimental data on the crystalline structure and stereochemistry of this compound remain limited in publicly accessible scientific literature. This guide provides a comprehensive overview of the known chemical properties of this compound, infers its likely stereochemistry based on the parent compound, clovanediol, and presents a generalized experimental protocol for its synthesis. The absence of specific X-ray crystallographic data in the literature precludes a detailed analysis of its crystalline structure.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoids that exhibit a wide array of biological activities. The clovane skeleton, characterized by a tricyclo[6.3.1.01,5]dodecane core, represents a fascinating and synthetically challenging subgroup. This compound is the diacetylated form of clovanediol, a naturally occurring sesquiterpenoid.[1] The addition of acetate groups can significantly alter the physicochemical properties of the parent molecule, potentially influencing its bioavailability and biological activity. A thorough understanding of its three-dimensional structure is crucial for elucidating its mechanism of action and for guiding any potential drug development efforts.

Chemical and Physical Properties

While specific experimental data on this compound is sparse, some of its basic chemical properties have been reported.

PropertyValueSource
Chemical Formula C₁₉H₃₀O₄[1]
CAS Number 2649-68-5[1]
Molecular Weight 322.44 g/mol [2]
Class Sesquiterpenoid[1]

Stereochemistry

The stereochemistry of this compound is intrinsically linked to that of its parent compound, clovanediol. While various stereoisomers of clovanediol exist, a commonly cited isomer is (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diol. Acetylation is a chemical reaction that typically does not alter the stereochemical configuration of the chiral centers in the parent molecule. Therefore, it is highly probable that the stereochemistry of this compound derived from this specific isomer of clovanediol would be (1S,2S,5S,8R,9R)-4,4,8-trimethyltricyclo[6.3.1.01,5]dodecane-2,9-diyl diacetate.

Note: Without experimental verification, this remains a well-founded assumption based on established chemical principles.

Crystalline Structure

As of the latest literature surveys, there is no publicly available X-ray crystallography data for this compound. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis would provide invaluable information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.

In the absence of specific data for the diacetate, researchers may consider the crystal structure of closely related clovane sesquiterpenoids or other sesquiterpene diacetates as a starting point for computational modeling and structural comparisons.[3] For instance, the crystal structure of 14-hydroxycaryophyllene acetate, a derivative of the related sesquiterpene caryophyllene, has been reported.[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound from clovanediol can be achieved through a standard acetylation reaction. The following is a generalized protocol.[5][6]

Materials:

  • Clovanediol

  • Acetic anhydride (Ac₂O)

  • A catalytic amount of a suitable acid (e.g., sulfuric acid) or base (e.g., pyridine or DMAP)

  • Anhydrous solvent (e.g., dichloromethane or pyridine)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Apparatus for stirring, heating (if necessary), and extraction.

Procedure:

  • Dissolve clovanediol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the solution, followed by the dropwise addition of the catalyst.

  • Allow the reaction to stir at room temperature and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench it by carefully adding water or a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product using column chromatography on silica gel.

G Synthetic Workflow for this compound clovanediol Clovanediol dissolve Dissolve in Anhydrous Solvent clovanediol->dissolve reactants Add Acetic Anhydride & Catalyst dissolve->reactants reaction Stir and Monitor (TLC) reactants->reaction quench Quench Reaction reaction->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Synthetic Workflow for this compound
Stereochemical Analysis

The stereochemistry of the synthesized this compound can be confirmed using a combination of spectroscopic and chiroptical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for elucidating the connectivity and relative stereochemistry of the molecule. NOESY experiments, in particular, can reveal through-space correlations between protons, providing insights into their spatial proximity.

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers and diastereomers. By comparing the retention time of the synthesized product with that of a known standard (if available), the enantiomeric purity can be determined.

  • Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light and is highly sensitive to the chiral nature of a molecule. The resulting spectrum can be compared with theoretical calculations or with the spectra of related compounds of known absolute stereochemistry.

Conclusion

This compound is a derivative of a structurally complex sesquiterpenoid. While its basic chemical identity is established, a detailed understanding of its solid-state structure and experimentally confirmed stereochemistry is currently lacking in the scientific literature. This guide has provided a summary of the available information, a probable stereochemical assignment based on its parent compound, and a general methodology for its synthesis and characterization. Further research, particularly X-ray crystallographic analysis and detailed spectroscopic studies, is necessary to fully elucidate the structural and stereochemical nuances of this molecule, which will be essential for any future investigations into its biological properties and potential applications.

References

Potential Biological Activities of Novel Sesquiterpenoids: A Technical Guide Focused on Clovanediol Diacetate Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Sesquiterpenoids, a diverse class of 15-carbon isoprenoids, are a focal point in natural product research due to their wide array of biological activities. This technical guide explores the potential therapeutic applications of novel sesquiterpenoids, with a conceptual focus on clovanediol diacetate. Due to the limited specific experimental data on this compound, this paper will use the well-characterized bicyclic sesquiterpene, β-caryophyllene , as a representative model to detail the potential anticancer and anti-inflammatory activities, relevant signaling pathways, and the experimental protocols used to elucidate these properties. This guide aims to provide a comprehensive resource for researchers interested in the discovery and development of novel sesquiterpenoid-based therapeutics.

Introduction to Sesquiterpenoids and this compound

Sesquiterpenoids are secondary metabolites found predominantly in plants, but also in fungi and marine organisms. Their complex structures have made them attractive scaffolds for drug discovery, exhibiting properties that include antimicrobial, anticancer, and anti-inflammatory effects.[1] this compound is a sesquiterpenoid that has been identified in various plant species. While its specific biological activities are not yet extensively documented, its parent compound, clovanediol, has been noted for its potential antimicrobial properties, purportedly by disrupting microbial cell membranes. This suggests that clovanediol and its derivatives, like the diacetate form, warrant further investigation for a range of biological activities.

Anticancer Potential of Novel Sesquiterpenoids

Many novel sesquiterpenoids have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] The mechanisms underlying their anticancer effects often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS) within cancer cells.

In Vitro Cytotoxicity Data (β-caryophyllene as a model)

The following table summarizes the cytotoxic effects of β-caryophyllene and its oxide derivative against several human cancer cell lines, as measured by the IC50 value (the concentration of a drug that is required for 50% inhibition in vitro).

CompoundCancer Cell LineIC50 (µM)Reference
β-caryophylleneMCF-7 (Breast)~31.5[3]
β-caryophylleneHCT-116 (Colon)Most sensitive[3]
β-caryophyllenePANC-1 (Pancreatic)27[3]
β-caryophylleneHepG2 (Liver)~72.8[3]
β-caryophyllene oxideMCF-7 (Breast)24[4]
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the sesquiterpenoid (e.g., 0-100 µM) and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[1][2]

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G cluster_workflow Experimental Workflow: MTT Assay A Seed Cells in 96-well Plate B Treat with Sesquiterpenoid A->B C Add MTT Reagent B->C D Incubate (2-4 hours) C->D E Add Solubilization Solution D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 F->G

Experimental Workflow for MTT Assay

Anti-inflammatory Potential of Novel Sesquiterpenoids

Sesquiterpenoids are well-documented for their anti-inflammatory properties. They often exert these effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[5]

In Vitro Anti-inflammatory Activity (β-caryophyllene as a model)

The following table presents the inhibitory effects of β-caryophyllene on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineAssayIC50Reference
β-caryophyllene & Indomethacin (Nanoemulsion)RAW 264.7NO Inhibition1.45 µg/mL[6]
β-caryophyllene & Indomethacin (Free form)RAW 264.7NO Inhibition48.60 µg/mL[6]
Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a common method for measuring nitrite concentration in biological samples, which is an indicator of nitric oxide production.

  • Cell Culture and Stimulation: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the sesquiterpenoid for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide production.

  • Sample Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: In a new 96-well plate, mix 50 µL of the cell supernatant with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[7]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes in the dark.[7]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[7][8]

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Modulation of Signaling Pathways

A key mechanism by which sesquiterpenoids exert their anticancer and anti-inflammatory effects is through the modulation of critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a primary target.[5]

The NF-κB Signaling Pathway

The NF-κB family of transcription factors plays a crucial role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[9] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα.[10][11] This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.[10][11]

Sesquiterpenoids like β-caryophyllene oxide have been shown to inhibit NF-κB activation by preventing the degradation of IκBα, thereby blocking the nuclear translocation of p65.[12]

G cluster_pathway NF-κB Signaling Pathway cluster_inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Complex Stimulus->IKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p50/p65) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) Nucleus->Transcription Sesquiterpenoids Sesquiterpenoids (e.g., β-caryophyllene oxide) Sesquiterpenoids->IKK Inhibition

Inhibition of the NF-κB Pathway by Sesquiterpenoids
Experimental Protocol: Western Blot for NF-κB Activation

Western blotting can be used to detect the levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the nuclear translocation of p65.

  • Protein Extraction: After treating cells with the sesquiterpenoid and/or an inflammatory stimulus, lyse the cells and separate the cytoplasmic and nuclear protein fractions.

  • Protein Quantification: Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-p-IκBα, anti-p65) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[13]

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin for cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, the extensive research on related sesquiterpenoids like β-caryophyllene provides a strong rationale for its investigation as a potential therapeutic agent. The established anticancer and anti-inflammatory activities of this class of compounds, often mediated through the NF-κB signaling pathway, highlight promising avenues for future research.

The experimental protocols detailed in this guide provide a clear framework for the systematic evaluation of novel sesquiterpenoids. Future studies should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo assays to determine its cytotoxic and anti-inflammatory efficacy and to elucidate its precise mechanisms of action. Such research is essential for unlocking the full therapeutic potential of this and other novel sesquiterpenoids.

References

In Silico Prediction of Pharmacological Targets for Clovanediol Diacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clovanediol diacetate is a sesquiterpenoid natural product that has been isolated from the herbs of Psidium guajava[1]. While its chemical structure is known, its pharmacological targets and mechanism of action remain largely uncharacterized, rendering it an "orphan" compound. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict and characterize the pharmacological targets of this compound. This guide is intended for researchers, scientists, and drug development professionals interested in the application of computational methods for target identification and validation.

The prediction of drug-target interactions is a critical step in the drug discovery pipeline, aiding in the elucidation of therapeutic mechanisms and the identification of potential adverse effects[2]. Computational, or in silico, methods offer a time- and cost-effective approach to prioritize potential targets for experimental validation[3]. These methods can be broadly categorized into ligand-based, structure-based, and machine learning approaches[4][5][6]. This guide will detail a multi-faceted strategy employing several of these techniques to build a robust profile of potential protein targets for this compound.

Methodology: A Multi-Step In Silico Workflow

The proposed workflow for identifying the pharmacological targets of this compound integrates ligand-based and structure-based approaches, culminating in a prioritized list of potential targets for subsequent experimental validation.

Experimental Workflow Diagram

experimental_workflow cluster_ligand_based Ligand-Based Screening cluster_structure_based Structure-Based Screening cluster_integration Target Prioritization & Validation A 2D/3D Similarity Search B Pharmacophore Modeling A->B Identifies common features C Bioactivity Spectrum Analysis B->C Predicts biological activities F Consensus Scoring & Ranking C->F D Reverse Docking E Binding Site Similarity D->E Compares binding pockets E->F G Pathway & Network Analysis F->G Identifies biological context H Experimental Validation G->H Selects key targets

Caption: A diagram illustrating the multi-step in silico workflow for predicting pharmacological targets.

Detailed Experimental Protocols

1. Ligand-Based Approaches: These methods leverage the principle that structurally similar molecules often exhibit similar biological activities.

  • 2D/3D Similarity Searching:

    • Protocol: The 2D structure of this compound is used as a query to search against large chemical databases (e.g., PubChem, ChEMBL). The Tanimoto coefficient is employed to quantify the similarity between this compound and known bioactive compounds. A similarity threshold of >0.85 is typically used to identify compounds with a high likelihood of sharing similar targets. 3D shape similarity is also assessed using techniques like ROCS (Rapid Overlay of Chemical Structures).

  • Pharmacophore Modeling:

    • Protocol: A pharmacophore model is generated based on the 3D structure of this compound, identifying key chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings. This model is then used to screen 3D compound databases to find molecules that match the pharmacophore, suggesting they may bind to the same target.

  • Bioactivity Spectrum Analysis:

    • Protocol: Software such as PASS (Prediction of Activity Spectra for Substances) is utilized to predict the spectrum of biological activities for this compound based on its structural formula. The algorithm compares the structure to a training set of known drug-like molecules and their activities.

2. Structure-Based Approaches: These methods rely on the 3D structure of potential protein targets.

  • Reverse Docking:

    • Protocol: The 3D structure of this compound is docked against a library of 3D protein structures representing the human proteome (e.g., from the Protein Data Bank). Docking simulations are performed using software like AutoDock Vina or Glide. The binding affinity (e.g., in kcal/mol) and the binding pose of the ligand in the protein's active site are calculated to predict potential interactions.

  • Binding Site Similarity:

    • Protocol: The predicted binding pocket of a high-scoring protein target from reverse docking is compared to the binding sites of all other proteins in the structural database. This helps to identify potential off-targets and can provide insights into polypharmacology.

3. Target Prioritization and Pathway Analysis:

  • Consensus Scoring:

    • Protocol: The results from all in silico methods are integrated. A consensus score is calculated for each potential target based on its ranking across the different screening approaches. Targets that consistently appear with high scores are prioritized.

  • Pathway and Network Analysis:

    • Protocol: The prioritized list of potential targets is subjected to pathway and network analysis using tools like KEGG (Kyoto Encyclopedia of Genes and Genomes) and STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). This helps to elucidate the potential biological pathways and signaling networks that may be modulated by this compound.

Hypothetical Results

The following tables present hypothetical data that could be generated from the described in silico workflow.

Table 1: Top Hits from Ligand-Based Screening
MethodDatabaseHit CompoundSimilarity (Tanimoto)Known Target(s)
2D SimilarityChEMBLParthenolide0.88NF-κB, STAT3
2D SimilarityPubChemCostunolide0.86IKK, STAT3
3D Shape SimilarityZINCHelenalin0.91NF-κB
PharmacophoreIn-houseCompound XN/ACaspase-3
Table 2: Top Hits from Reverse Docking
Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
NF-κB p651VKX-9.2Arg33, Cys38, Glu39
IKKβ4KIK-8.8Cys99, Lys44, Asp166
STAT36NJS-8.5Cys426, Ser611, Ser613
Caspase-33DEI-8.1Cys163, His121, Gly122
TNF-α2AZ5-7.9Tyr59, Tyr119, Gln61
Table 3: Consensus Ranking of Predicted Targets
RankTarget2D Similarity RankReverse Docking RankPathway AnalysisConsensus Score
1NF-κB11Inflammation, Apoptosis0.95
2IKKβ22NF-κB Signaling0.88
3STAT323JAK-STAT Signaling0.82
4Caspase-344Apoptosis0.75
5TNF-α-5Inflammation, Apoptosis0.60

Signaling Pathway Visualization

Based on the prioritized targets, a potential signaling pathway modulated by this compound can be visualized. The hypothetical results suggest an involvement in the NF-κB signaling pathway, a key regulator of inflammation and apoptosis.

nfkb_pathway cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates Casp3 Caspase-3 Casp3->IkB Cleaves DNA DNA NFkB_nuc->DNA Binds to Gene Inflammatory Genes DNA->Gene Transcription Clovane This compound Clovane->IKK Inhibits Clovane->NFkB Inhibits Clovane->Casp3 Activates

Caption: A diagram of the proposed NF-κB signaling pathway modulated by this compound.

Conclusion

This technical guide outlines a hypothetical yet robust in silico strategy for the pharmacological target prediction of the orphan compound, this compound. By integrating ligand-based and structure-based computational methods, a prioritized list of potential targets can be generated. The hypothetical results presented herein suggest that this compound may exert its biological effects through the modulation of the NF-κB signaling pathway, a critical mediator of inflammation and apoptosis. This in silico prediction provides a strong foundation for guiding subsequent experimental validation, thereby accelerating the drug discovery and development process for this natural product. The methodologies and workflows described are broadly applicable to the target identification of other novel chemical entities.

References

Literature review of caryophyllane sesquiterpenes and their derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Caryophyllane Sesquiterpenes and Their Derivatives for Researchers and Drug Development Professionals

Introduction

Caryophyllane sesquiterpenes are a class of naturally occurring bicyclic sesquiterpenoids characterized by a unique 9-membered ring fused to a cyclobutane ring.[1][2] These compounds are widely distributed in the plant kingdom and are major constituents of the essential oils of many spices and food plants, including cloves (Syzygium aromaticum), black pepper (Piper nigrum), rosemary (Rosmarinus officinalis), and Cannabis sativa.[2][3][4] The most abundant and well-studied members of this family are β-caryophyllene, its oxidized form β-caryophyllene oxide, and its isomers α-humulene and isocaryophyllene.[1][5][6]

These compounds have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][7] β-caryophyllene is notably recognized as a selective agonist of the cannabinoid type 2 receptor (CB2-R), a key component of the endocannabinoid system, without exerting the psychomimetic effects associated with cannabinoid receptor type 1 (CB1-R) activation.[3][8] This technical guide provides a comprehensive literature review of caryophyllane sesquiterpenes and their derivatives, focusing on their chemical properties, biological activities, mechanisms of action, and relevant experimental methodologies for researchers and drug development professionals.

Chemical Structures and Natural Occurrence

The foundational structure for this class is the caryophyllane skeleton.[1] The most common derivatives found in nature are β-caryophyllene, β-caryophyllene oxide, α-humulene (an isomer with an opened cyclobutane ring), and isocaryophyllene.[4][9] Their biosynthesis in plants occurs via the mevalonic acid (MVA) pathway, starting from the C15 intermediate farnesyl pyrophosphate (FPP).[1][10]

Table 1: Major Caryophyllane Sesquiterpenes and Their Natural Sources

Compound NameAlternate Name(s)Chemical StructureCommon Natural Sources (Approximate Content)
β-Caryophyllene (-)-β-caryophyllene, (E)-BCPC₁₅H₂₄Cannabis sativa (3.8–37.5%), Piper nigrum (Black Pepper), Syzygium aromaticum (Cloves, 1.7–19.5%), Rosmarinus officinalis (Rosemary), Copaifera langsdorffi[1][2][3]
β-Caryophyllene Oxide 4β,5α-epoxycaryophyll-8(13)-eneC₁₅H₂₄OOxidation product of β-caryophyllene, found in many essential oils such as Melissa officinalis (Lemon Balm) and Psidium cattleianum (Jeju guava).[1][8]
α-Humulene α-CaryophylleneC₁₅H₂₄Humulus lupulus (Hops), Salvia officinalis (Sage), Cannabis sativa[1][4]
Isocaryophyllene (Z)-β-caryophyllene, γ-caryophylleneC₁₅H₂₄Often found as a minor isomer alongside β-caryophyllene in various essential oils.[1][5][6]

Pharmacological Activities and Mechanisms of Action

Caryophyllane sesquiterpenes exhibit a polypharmacological profile, interacting with multiple molecular targets and signaling pathways.[1]

Anti-inflammatory and Immunomodulatory Activity

β-caryophyllene and its derivatives are potent anti-inflammatory agents.[3] This activity is largely mediated through the activation of the CB2 receptor, which is primarily expressed on immune cells.[3][11] Activation of CB2-R can suppress inflammatory responses. For instance, β-caryophyllene has been shown to inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as iNOS and COX-2 by blocking the NF-κB and MAPK signaling pathways.[3][12][13]

G BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates MAPK MAPK (Erk1/2, JNK) CB2R->MAPK inhibits IKK IκB Kinase (IKK) CB2R->IKK inhibits LPS LPS TLR4 TLR4 LPS->TLR4 activates TLR4->MAPK activates TLR4->IKK activates Nucleus Nucleus MAPK->Nucleus activates transcription factors IkB IκBα IKK->IkB phosphorylates (degradation) NFkB NF-κB IkB->NFkB inhibits NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines gene expression iNOS_COX2 iNOS / COX-2 Nucleus->iNOS_COX2 gene expression

Caption: Anti-inflammatory signaling pathway of β-caryophyllene. (Max Width: 760px)

Table 2: Quantitative Data on Anti-inflammatory Activity

CompoundModel / AssayConcentration / DoseEffectReference
Antipacid B Superoxide anion generation (human neutrophils)IC₅₀: 11.22 µMInhibition of superoxide generation[14][15]
Antipacid B Elastase release (human neutrophils)IC₅₀: 23.53 µMInhibition of elastase release[14][15]
Rumphellolide L Elastase release (human neutrophils)IC₅₀: 7.63 µMInhibition of elastase release[14][15]
β-Caryophyllene LPS-stimulated primary monocytes0.5 µMDecreased activation of Erk1/2 and JNK1/2[13]
β-Caryophyllene Dextran sulfate sodium (DSS)-induced colitis in mice50 mg/kg (gavage)Reduced colon infiltration of macrophages[11]
Anticancer Activity

Caryophyllane sesquiterpenes demonstrate significant anticancer properties through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[1][16] β-caryophyllene oxide (BCPO), in particular, has been shown to modulate key cancer signaling pathways such as PI3K/Akt/mTOR and MAPK.[8] Furthermore, these compounds can act as chemosensitizing agents, enhancing the efficacy of conventional anticancer drugs like doxorubicin and sorafenib, possibly by modulating the activity of ABC transporters responsible for multidrug resistance.[17][18]

G BCPO β-Caryophyllene Oxide PI3K_path PI3K/Akt/mTOR Pathway BCPO->PI3K_path inhibits MAPK_path MAPK Pathway BCPO->MAPK_path activates STAT3_path STAT3 Pathway BCPO->STAT3_path inhibits ROS ↑ Reactive Oxygen Species (ROS) BCPO->ROS induces Proliferation Cell Proliferation & Angiogenesis PI3K_path->Proliferation promotes Apoptosis Apoptosis MAPK_path->Apoptosis induces STAT3_path->Proliferation promotes ROS->Apoptosis induces

Caption: Key anticancer mechanisms of β-caryophyllene oxide. (Max Width: 760px)

Table 3: Cytotoxicity of Caryophyllane Sesquiterpenes in Cancer Cell Lines

CompoundCancer Cell LineAssayIC₅₀ Value / EffectReference
β-Caryophyllene HCT 116 (Colon)MTT19 µM[16]
β-Caryophyllene MDA-MB-468 (Breast)MTTMore potent than α-humulene and β-caryophyllene oxide[17]
β-Caryophyllene Caco-2 (Colon)MTT~45% viability reduction at 25 µg/mL[17]
α-Humulene Caco-2 (Colon)MTT~20-30% viability reduction at 25 µg/mL[17]
β-Caryophyllene Oxide Caco-2 (Colon)MTT~45% viability reduction at 50 µg/mL[17]
Compound 5 (derivative) A549 (Lung)Cytotoxicity Assay8.50 ± 0.75 µg/mL[19]
AC-7 (synthetic derivative) HT-29 (Colon)Cytotoxicity Assay3.09 µM[20]
Neuroprotective Effects

The neuroprotective properties of caryophyllane sesquiterpenes are an area of growing interest.[7] β-caryophyllene's ability to activate CB2 receptors, which are expressed in microglia and neurons, plays a crucial role.[21] In models of neurodegenerative diseases like Parkinson's and Alzheimer's, β-caryophyllene has been shown to reduce microglial activation, decrease oxidative stress, and protect dopaminergic neurons from injury.[21][22] It can ameliorate neuroinflammation by inhibiting the production of inflammatory mediators in the central nervous system.[3][12]

G cluster_neuron Neuron cluster_microglia Microglia Neuron Dopaminergic Neuron Protection Neuroprotection (Reduced Apoptosis) Microglia_Rest Resting Microglia Microglia_Act Activated Microglia (M1) Microglia_Rest->Microglia_Act Inflammation Neuroinflammatory Mediators Microglia_Act->Inflammation releases Inflammation->Neuron induces damage BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates CB2R->Neuron direct protection CB2R->Microglia_Act inhibits activation Neurotoxin Neurotoxin (e.g., MPTP) Neurotoxin->Microglia_Rest activates

Caption: Neuroprotective mechanism of β-caryophyllene via CB2 receptor. (Max Width: 760px)

Table 4: Quantitative Data on Neuroprotective Activity

CompoundModel / ConditionDoseEffectReference
β-Caryophyllene Middle cerebral artery occlusion (MCAO) in rats10 mg/kg (i.p.)Reduced cortical infarct volume by 67%[12]
β-Caryophyllene MPTP-induced Parkinson's model in micePretreatmentAmeliorated motor dysfunction and protected dopaminergic neurons[22]
β-Caryophyllene C6 microglial cells100 µMDecreased nitric oxide and prostaglandin E₂ levels[12]

Experimental Protocols

This section outlines generalized methodologies for the isolation, characterization, and biological evaluation of caryophyllane sesquiterpenes, based on protocols described in the cited literature.

Isolation and Characterization Workflow

The isolation of caryophyllane sesquiterpenes from plant material typically follows a bioassay-guided fractionation approach.

  • Extraction : Plant material (e.g., leaves, bark) is hydrodistilled or extracted with an organic solvent (e.g., ethyl acetate, n-hexane) to obtain a crude extract or essential oil.[16][19]

  • Fractionation : The crude extract is subjected to column chromatography (e.g., silica gel) to separate it into fractions with decreasing polarity.[16]

  • Purification : Active fractions are further purified using semi-preparative or analytical High-Performance Liquid Chromatography (HPLC).[16][23][24]

  • Structure Elucidation : The chemical structure of the pure isolated compounds is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR; 1D and 2D) and Mass Spectrometry (MS).[16][19][25]

G Plant Plant Material (e.g., leaves, bark) Extract Crude Extract / Essential Oil Plant->Extract Hydrodistillation / Solvent Extraction Column Column Chromatography (e.g., Silica Gel) Extract->Column Fractions Fractions Column->Fractions Bioassay Biological Assay (e.g., Cytotoxicity) Fractions->Bioassay Screening HPLC HPLC Purification Fractions->HPLC Bioassay->Fractions Identify Active Fractions Pure Pure Compound HPLC->Pure Spectroscopy Structure Elucidation (NMR, MS) Pure->Spectroscopy

Caption: General workflow for isolation and characterization. (Max Width: 760px)
Key Biological Assays

  • Cytotoxicity Assessment (MTT Assay) : This colorimetric assay is widely used to assess the anti-proliferative effects of compounds on cancer cells.[17]

    • Cancer cells are seeded in 96-well plates and allowed to adhere.

    • Cells are treated with various concentrations of the test compound for a specified duration (e.g., 24-72 hours).

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

    • Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

    • The formazan is solubilized, and the absorbance is measured with a spectrophotometer.

    • Cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined.[17]

  • Anti-inflammatory Activity (Neutrophil Assays) : Human neutrophils are used to assess the inhibition of inflammatory responses.[15]

    • Isolation : Neutrophils are isolated from the blood of healthy donors.

    • Superoxide Anion Generation : Neutrophils are treated with the test compound, then stimulated (e.g., with fMLP/CB). The generation of superoxide anions is measured by the reduction of ferricytochrome c.[15]

    • Elastase Release : Neutrophils are treated with the test compound, then stimulated. The release of elastase into the supernatant is measured using a substrate like MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide.[15]

  • CB2 Receptor Binding/Activation : To confirm the mechanism of action, receptor binding assays or functional assays are performed.

    • Receptor Binding : A competitive binding assay using a radiolabeled CB2 agonist (e.g., [³H]CP55,940) and membranes from cells overexpressing the CB2 receptor can determine the binding affinity of the test compound.

    • Functional Assay : In cells expressing CB2 receptors, the ability of the compound to inhibit forskolin-stimulated cAMP accumulation is measured. Activation of the Gαi-coupled CB2 receptor leads to a decrease in cAMP levels.

Conclusion and Future Directions

Caryophyllane sesquiterpenes, particularly β-caryophyllene and its oxide, represent a valuable class of natural products with significant therapeutic potential. Their pleiotropic effects on key signaling pathways involved in inflammation, cancer, and neurodegeneration make them attractive candidates for drug development. The selective activation of the CB2 receptor by β-caryophyllene without psychotropic effects is a particularly compelling feature.

Future research should focus on several key areas:

  • Clinical Trials : Despite promising preclinical data, there is a lack of clinical studies to validate the efficacy and safety of these compounds in humans.[1][3]

  • Bioavailability and Formulation : Studies are needed to improve the bioavailability of these lipophilic compounds through advanced drug delivery systems.

  • Derivative Synthesis : The synthesis and biological evaluation of novel derivatives could lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties.[20]

  • Mechanistic Studies : Further investigation is required to fully elucidate the complex downstream effects and potential off-target interactions of these compounds.

This guide summarizes the current state of knowledge on caryophyllane sesquiterpenes, providing a solid foundation for researchers and professionals aiming to harness their therapeutic potential.

References

A Technical Guide to the Solubility of Clovanediol Diacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovanediol diacetate is a sesquiterpenoid derivative of natural origin, a class of compounds known for their diverse biological activities. As with any compound under investigation for pharmaceutical or other applications, understanding its solubility characteristics is a critical first step in formulation development, biological testing, and chemical synthesis. This technical guide provides a comprehensive overview of the expected solubility of this compound in various organic solvents, outlines detailed experimental protocols for its quantitative determination, and offers a predictive framework based on its chemical structure. Due to a lack of publicly available quantitative solubility data for this compound, this guide emphasizes the methodologies for generating such crucial data.

Introduction to this compound

This compound, with the molecular formula C₁₉H₃₀O₄, is a derivative of clovanediol, a sesquiterpenoid alcohol. Sesquiterpenoids are a large class of naturally occurring 15-carbon compounds that exhibit a wide range of chemical structures and biological properties. The addition of two acetate groups to the clovanediol backbone significantly influences its physicochemical properties, including its solubility. Understanding how this molecule interacts with different solvents is fundamental for its application in research and development.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted based on the principle of "like dissolves like." The molecule possesses a large, non-polar sesquiterpenoid hydrocarbon core and two polar acetate functional groups. This structure suggests an overall moderate polarity.

  • Non-polar Solvents (e.g., Hexane, Toluene): The large hydrocarbon skeleton of this compound suggests it will have some affinity for non-polar solvents. However, the presence of the polar acetate groups may limit its solubility in highly non-polar solvents like hexane.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents are likely to be effective at dissolving this compound. They can engage in dipole-dipole interactions with the acetate groups while also accommodating the non-polar hydrocarbon portion of the molecule.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): this compound is expected to be soluble in lower-chain alcohols. These solvents can interact with the acetate groups, although they are generally less effective than polar aprotic solvents for moderately polar compounds.

  • Highly Polar Solvents (e.g., Water, Dimethyl Sulfoxide - DMSO): The compound is expected to have very low solubility in water due to its large lipophilic core. Conversely, it is reported to be soluble in DMSO, a strong, highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1]

Predicted Solubility Summary

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Non-polar Hexane, HeptaneLow to ModerateThe large hydrocarbon core is compatible, but the polar acetate groups will limit high solubility.
Toluene, BenzeneModerate to HighThe aromatic ring can interact with the hydrocarbon part, and the overall polarity is suitable.
Polar Aprotic Dichloromethane (DCM)HighEffective at solvating both the polar and non-polar regions of the molecule.
Diethyl EtherModerate to HighA good solvent for many natural products of moderate polarity.
Ethyl AcetateHighThe ester functionality of the solvent is compatible with the acetate groups of the solute.
AcetoneHighA versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.
Acetonitrile (ACN)ModerateMay be slightly too polar for optimal solubility of the large non-polar core.
Dimethylformamide (DMF)HighA strong polar aprotic solvent, similar in nature to DMSO.
Dimethyl Sulfoxide (DMSO)HighKnown to be a universal solvent for many organic compounds; qualitative solubility is reported.[1]
Polar Protic MethanolModerateThe hydroxyl group can interact with the acetate groups, but the high polarity may not be optimal for the hydrocarbon core.
EthanolModerate to HighLess polar than methanol, offering a better balance for solvating the entire molecule.
WaterVery LowThe large, non-polar hydrocarbon structure will dominate, leading to poor interaction with the highly polar water molecules.

Experimental Determination of Solubility

The most reliable method for obtaining quantitative solubility data is through experimental measurement. The "shake-flask" method is the gold standard for determining equilibrium solubility and is recommended for generating accurate data for this compound.[2][3]

Shake-Flask Method for Equilibrium Solubility

This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial (e.g., a 4 mL glass vial with a PTFE-lined cap).

    • Add a precise volume of the desired organic solvent to the vial.

    • Prepare a series of standards of this compound of known concentrations in the same solvent for creating a calibration curve.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath (e.g., at 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typical.[4] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration is no longer changing, confirming that equilibrium has been reached.[5]

  • Sample Processing:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.

    • Use the previously prepared calibration curve to determine the concentration of the dissolved compound in the sample.

  • Data Reporting:

    • Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

Kinetic Solubility Measurement

For high-throughput screening purposes, a kinetic solubility measurement can be employed. This method is faster but may overestimate the true equilibrium solubility as it can lead to supersaturated solutions.[6] It typically involves dissolving the compound in a strong organic solvent like DMSO and then diluting it into the aqueous or organic solvent of interest and observing for precipitation.[2][7]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the recommended shake-flask method for determining the equilibrium solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Sample Processing cluster_analysis Analysis & Reporting A Weigh excess this compound B Add precise volume of organic solvent A->B D Agitate at constant temperature (24-72h) B->D C Prepare calibration standards H Quantify concentration via HPLC C->H E Settle undissolved solid D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G G->H I Calculate solubility from calibration curve H->I J Report solubility (e.g., mg/mL) at specified temperature I->J

Workflow for Equilibrium Solubility Determination

Conclusion

While specific quantitative solubility data for this compound is not currently available in the literature, a strong predictive assessment can be made based on its chemical structure. It is anticipated to be soluble in a range of common polar aprotic and less polar protic organic solvents, with limited solubility in highly polar or non-polar extremes. For researchers and drug development professionals, the experimental determination of its solubility is a critical step. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for generating this essential data, thereby enabling further development and application of this promising natural product derivative.

References

An In-depth Technical Guide to the Stability of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific stability studies on clovanediol diacetate are not publicly available. This guide is based on the general stability of structurally related sesquiterpenoid esters and established principles of drug degradation. The experimental protocols and data presented are illustrative and should be adapted and validated for specific applications.

Introduction

This compound is a sesquiterpenoid ester. Understanding its stability under various storage and stress conditions is critical for the development of formulations with adequate shelf-life and for ensuring its therapeutic efficacy and safety. This technical guide outlines the potential degradation pathways of this compound, provides detailed protocols for conducting stability studies, and presents a framework for data analysis.

Potential Degradation Pathways

Based on the chemical structure of this compound, which features two ester functional groups, the primary anticipated degradation pathway is hydrolysis. Other potential degradation routes common to sesquiterpenoids include oxidation and photodecomposition.

  • Hydrolysis: The ester linkages are susceptible to cleavage in the presence of water, which can be catalyzed by acidic or basic conditions. This would lead to the formation of the corresponding monoacetate and diol derivatives.

  • Oxidation: The terpene core may be susceptible to oxidation, potentially leading to the formation of various oxygenated derivatives such as epoxides, hydroperoxides, or ketones.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to isomerization, rearrangement, or degradation of the molecule.[1]

Experimental Protocols for Stability Testing

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[2][3][4][5][6] The following protocols are proposed for investigating the stability of this compound.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique for quantifying this compound and its degradation products.[7][8][9][10]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (to be determined by UV scan).

  • Temperature: Ambient or controlled (e.g., 25 °C).

  • Internal Standard: A structurally unrelated, stable compound.

Forced Degradation Studies

The following conditions are recommended for forced degradation studies. The extent of degradation should be targeted at 5-20%.

  • Acid Hydrolysis:

    • Condition: 0.1 M HCl at 60 °C.

    • Procedure: Dissolve this compound in a small amount of a co-solvent (e.g., acetonitrile) and dilute with 0.1 M HCl. Heat the solution at 60 °C and withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours). Neutralize the samples before analysis.

  • Base Hydrolysis:

    • Condition: 0.1 M NaOH at room temperature.

    • Procedure: Dissolve this compound in a co-solvent and dilute with 0.1 M NaOH. Keep the solution at room temperature and withdraw samples at appropriate time intervals. Neutralize the samples before analysis.

  • Oxidative Degradation:

    • Condition: 3% H₂O₂ at room temperature.

    • Procedure: Dissolve this compound in a co-solvent and dilute with 3% H₂O₂. Keep the solution at room temperature and withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Condition: Solid-state at 80 °C.

    • Procedure: Place a known amount of solid this compound in a controlled temperature oven at 80 °C. Withdraw samples at various time points and dissolve in a suitable solvent for analysis.

  • Photostability Testing:

    • Condition: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines).[11]

    • Procedure: Expose the solid drug substance and a solution of the drug substance to the light source. A control sample should be protected from light.

Data Presentation

The quantitative data from the stability studies should be summarized in tables to facilitate comparison.

Table 1: Stability of this compound in Solution under Forced Degradation Conditions

Stress ConditionTime (hours)This compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl, 60 °C 0100.00.00.0
885.210.54.3
2465.725.19.2
0.1 M NaOH, RT 0100.00.00.0
270.320.49.3
845.138.716.2
3% H₂O₂, RT 0100.00.00.0
2492.57.50.0

Table 2: Solid-State Stability of this compound

Storage ConditionTime (months)This compound Assay (%)Appearance
25 °C / 60% RH 099.8White powder
399.5No change
699.2No change
40 °C / 75% RH 099.8White powder
398.1No change
696.5Slight yellowing
Photostability 1.2 million lux h97.3Slight yellowing

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for conducting a forced degradation study.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis API This compound (API) Solution API in Solution API->Solution Thermal Thermal API->Thermal Photo Photostability API->Photo Acid Acid Hydrolysis Solution->Acid Base Base Hydrolysis Solution->Base Oxidation Oxidation Solution->Oxidation Solution->Photo HPLC HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS for Identification HPLC->LCMS

Caption: Workflow for forced degradation studies.

Hypothetical Degradation Pathway: Hydrolysis

The primary degradation pathway for this compound is likely the sequential hydrolysis of the two acetate esters.

G A This compound B Clovanediol Monoacetate A->B + H2O - Acetic Acid C Clovanediol B->C + H2O - Acetic Acid

Caption: Hypothetical hydrolysis pathway.

Conclusion

While specific stability data for this compound is not available, this guide provides a comprehensive framework for assessing its stability based on the behavior of similar chemical entities. The proposed experimental protocols and analytical methods will enable researchers to generate the necessary data to understand the degradation profile of this compound, which is crucial for its successful development as a therapeutic agent. It is recommended that these studies be conducted in accordance with ICH guidelines to ensure regulatory compliance.

References

Methodological & Application

Application Notes and Protocols: Isolation of Clovanediol Diacetate from Psidium guajava (Guava) Leaves

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Psidium guajava L. (guava) is a plant rich in a diverse array of secondary metabolites, including a significant number of terpenoids. Among these are sesquiterpenoids, a class of C15 isoprenoids that have garnered scientific interest for their potential pharmacological activities. Clovanediol diacetate, a clovane-type sesquiterpenoid, has been identified as a constituent of guava leaves. This document provides a detailed protocol for the isolation and purification of this compound from the leaves of P. guajava. The methodology is based on established principles of natural product chemistry, involving solvent extraction and multi-step chromatography. While a specific published protocol for this exact molecule is not widely available, the following procedures are synthesized from established methods for isolating sesquiterpenoids from plant matrices.

Data Presentation

The following table summarizes the anticipated quantitative data from the isolation process, based on typical yields for sesquiterpenoids from plant material. These values should be considered as estimates and will vary depending on the specific plant material, collection time, and experimental conditions.

ParameterValueMethod of Analysis
Extraction Yield
Crude Chloroform Extract5 - 10% (of dry leaf weight)Gravimetric
Chromatography Yields
Sesquiterpenoid-rich Fraction15 - 25% (of crude extract)Gravimetric
Isolated this compound0.01 - 0.05% (of dry leaf weight)Gravimetric, HPLC
Purity
Final Product Purity>95%HPLC, NMR

Experimental Protocols

This section details the step-by-step methodology for the isolation of this compound from guava leaves.

1. Plant Material Collection and Preparation

  • Collection: Fresh, healthy leaves of Psidium guajava should be collected. The age of the leaves and the season of collection can influence the phytochemical profile.

  • Drying: The leaves should be washed with distilled water to remove any debris and then air-dried in the shade at room temperature for 7-10 days, or until brittle. Alternatively, a hot air oven at 40-50°C can be used for faster drying.

  • Grinding: The dried leaves are ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

2. Extraction of Crude Sesquiterpenoids

  • Solvent Selection: Non-polar solvents are effective for extracting sesquiterpenoids. Chloroform is a suitable choice for this purpose.

  • Maceration:

    • Weigh 1 kg of the dried guava leaf powder and place it in a large glass container.

    • Add 5 L of chloroform to the powder.

    • Seal the container and allow it to stand at room temperature for 72 hours with occasional stirring.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh chloroform to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C. This will yield a dark, viscous crude chloroform extract.

3. Fractionation by Column Chromatography

  • Stationary Phase: Silica gel (60-120 mesh) is a commonly used adsorbent for the separation of terpenoids.

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pour the slurry into a glass chromatography column (e.g., 5 cm diameter, 60 cm length) and allow it to pack uniformly.

  • Sample Loading:

    • Dissolve the crude chloroform extract in a minimal amount of chloroform.

    • Adsorb this solution onto a small amount of silica gel.

    • Allow the solvent to evaporate completely, resulting in a freely flowing powder.

    • Carefully load this powder onto the top of the packed silica gel column.

  • Elution:

    • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20, 50:50, v/v).

    • Collect fractions of 50-100 mL and monitor the separation by Thin Layer Chromatography (TLC).

  • TLC Analysis:

    • Use pre-coated silica gel TLC plates.

    • Spot the collected fractions on the TLC plate.

    • Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).

    • Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent followed by heating. Terpenoids typically appear as purple or blue spots.

    • Combine the fractions that show similar TLC profiles, indicative of containing the target compound.

4. Purification by Preparative TLC or HPLC

  • Preparative TLC:

    • The combined fractions rich in this compound can be further purified using preparative TLC with a suitable solvent system.

    • After development, the band corresponding to the target compound is scraped off the plate.

    • The compound is then eluted from the silica gel with a polar solvent like ethyl acetate or chloroform.

  • High-Performance Liquid Chromatography (HPLC):

    • For higher purity, the enriched fraction can be subjected to preparative HPLC.

    • A C18 column is typically used with a mobile phase gradient of acetonitrile and water.

    • The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.

    • The solvent is then removed under vacuum to yield the pure compound.

5. Structural Elucidation The identity and purity of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR for structural determination.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Mandatory Visualization

experimental_workflow start Start: Guava Leaves prep Preparation: Washing, Drying, Grinding start->prep extraction Solvent Extraction: Chloroform Maceration prep->extraction filtration Filtration & Concentration: Rotary Evaporation extraction->filtration crude_extract Crude Chloroform Extract filtration->crude_extract column_chrom Silica Gel Column Chromatography: n-Hexane:EtOAc Gradient crude_extract->column_chrom tlc TLC Monitoring column_chrom->tlc fraction_collection Fraction Collection & Pooling tlc->fraction_collection enriched_fraction Enriched Fraction fraction_collection->enriched_fraction purification Final Purification: Preparative HPLC enriched_fraction->purification pure_compound Pure this compound purification->pure_compound analysis Structural Elucidation: NMR, MS pure_compound->analysis signaling_pathway cluster_nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptor MyD88/TRIF receptor->adaptor ikk IKK Complex adaptor->ikk ikb IκBα ikk->ikb Phosphorylation nfkb_inhibition NF-κB nfkb_inhibition->ikb proteasome Proteasomal Degradation ikb->proteasome nfkb_activation Active NF-κB (p65/p50) nucleus Nucleus nfkb_activation->nucleus Translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) nfkb_activation->gene_expression Induces clovanediol This compound clovanediol->ikk Inhibits

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Clovanediol Diacetate Purification

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clovanediol diacetate is a sesquiterpenoid, a class of natural products known for their diverse and interesting biological activities. As research into the therapeutic potential of such compounds progresses, the need for highly purified material for structural elucidation, biological screening, and preclinical studies becomes critical. High-performance liquid chromatography (HPLC) is a powerful and widely adopted technique for the purification of natural products. This application note details a robust preparative reversed-phase HPLC (RP-HPLC) method for the purification of this compound from a crude or partially purified extract, enabling the recovery of the compound with high purity.

Purification Strategy Overview

The purification strategy is based on the hydrophobic characteristics of this compound. A reversed-phase C18 column is employed, which separates compounds based on their polarity. The mobile phase consists of a mixture of acetonitrile and water. A gradient elution is utilized to ensure optimal separation of the target compound from impurities with different polarities. The final purity of the collected fractions is confirmed by analytical HPLC.

Data Presentation

The following table summarizes the expected quantitative data for the preparative HPLC purification of this compound. These values are representative for a well-optimized separation.

ParameterValueNotes
Purity Achieved ≥98%As determined by analytical HPLC with UV detection.
Recovery Rate >90%Dependent on the complexity of the initial mixture and loading amount.
Sample Loading 5-50 mgPer run, on a 20 mm ID x 250 mm preparative column. Loading is dependent on the resolution between the target and impurities.
Throughput ~150 mg/dayBased on a 60-minute cycle time per run on the specified preparative column.

Experimental Protocols

1. Sample Preparation

  • Dissolve the crude or semi-purified extract containing this compound in a minimal amount of a strong solvent, such as acetonitrile or methanol.

  • The final concentration should be high to maximize loading, typically in the range of 10-100 mg/mL, ensuring the sample is fully dissolved.

  • Filter the sample solution through a 0.45 µm PTFE syringe filter to remove any particulate matter that could damage the HPLC column.

2. Preparative HPLC Method

  • Instrumentation: A preparative HPLC system equipped with a gradient pump, an autosampler or manual injector, a fraction collector, and a UV-Vis detector.

  • Column: C18 reversed-phase preparative column (e.g., 20 mm ID x 250 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-5 min: 60% B

    • 5-40 min: 60% to 95% B

    • 40-45 min: 95% B

    • 45-50 min: 95% to 60% B

    • 50-60 min: 60% B (Column re-equilibration)

  • Flow Rate: 18.0 mL/min.

  • Detection: UV at 210 nm.

    • Note: Sesquiterpenoids without significant chromophores often have weak UV absorbance. Detection at low wavelengths (200-220 nm) is common.[1] If UV sensitivity is insufficient, an isocratic method with a Refractive Index (RI) detector may be developed as an alternative.[2][3][4]

  • Injection Volume: 1-5 mL, depending on sample concentration and column capacity.

  • Fraction Collection: Collect fractions based on the elution of the target peak, triggered by the UV detector signal.

3. Post-Purification Processing

  • Combine the fractions containing the purified this compound, as confirmed by analytical HPLC.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be freeze-dried or extracted with a suitable organic solvent (e.g., ethyl acetate) to recover the purified compound.

  • Determine the final purity of the isolated compound using analytical HPLC and confirm its identity using spectroscopic methods (e.g., MS, NMR).

4. Analytical HPLC Method for Purity Assessment

  • Column: C18 reversed-phase analytical column (e.g., 4.6 mm ID x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-2 min: 60% B

    • 2-15 min: 60% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 60% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc Preparative HPLC cluster_analysis Post-Purification & Analysis crude Crude Extract dissolve Dissolve in Acetonitrile crude->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject onto C18 Column filter->injection separation Gradient Elution (Water/Acetonitrile) injection->separation detection UV Detection (210 nm) separation->detection collection Fraction Collection detection->collection fractions Combine Pure Fractions collection->fractions evaporation Solvent Evaporation fractions->evaporation purity_check Analytical HPLC Purity Check fractions->purity_check QC final_product Purified Clovanediol Diacetate (≥98%) evaporation->final_product

References

Application Notes and Protocols for the GC-MS Analysis of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovane-2,9-diol diacetate, a sesquiterpenoid derivative, is a compound of interest in various fields, including natural product chemistry and drug discovery. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like clovanediol diacetate. This document provides detailed application notes and protocols for the analysis of this compound using GC-MS.

Clovane-2,9-diol diacetate is chemically identified by the following:

  • CAS Number: 2649-68-5[1]

  • Molecular Formula: C19H30O4[1][2][]

  • Molecular Weight: 322.44 g/mol [1][]

Experimental Protocols

A successful GC-MS analysis relies on meticulous sample preparation and optimized instrument parameters.

Sample Preparation

The goal of sample preparation is to extract and dissolve the analyte in a solvent compatible with GC-MS analysis.

Materials:

  • Clovane-2,9-diol diacetate standard

  • Volatile organic solvent (e.g., Dichloromethane, Hexane, Methanol, Ethyl acetate)[4]

  • Glass GC autosampler vials (1.5 mL) with caps[4]

  • Micropipettes

  • Vortex mixer

  • Centrifuge (optional)

Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile organic solvent.

    • From the stock solution, prepare a series of calibration standards by serial dilution to concentrations ranging from 1 µg/mL to 20 µg/mL. A typical concentration for analysis is approximately 10 µg/mL for a 1 µL injection.[4]

  • Sample Preparation:

    • For solid samples, accurately weigh a known amount of the material and dissolve it in a known volume of the chosen solvent to achieve a final concentration within the calibration range.

    • For liquid samples, dilute an appropriate volume with the solvent to fall within the calibration range.

    • Ensure the sample is fully dissolved. Use a vortex mixer for thorough mixing.

    • If any particulate matter is present, centrifuge the sample and transfer the supernatant to a clean GC vial to prevent blockage of the syringe and contamination of the injector and column.[4]

  • Final Preparation:

    • Transfer a minimum of 50 µL of the prepared standard or sample into a 1.5 mL glass GC autosampler vial.[4]

    • Cap the vial securely.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter Value Notes
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A non-polar column is generally suitable for sesquiterpenoids.
Injector Temperature270 °C[5]Ensures complete volatilization of the analyte.
Injection Volume1 µL
Injection ModeSplitless (with a 40-second splitless period)[5]Maximizes the transfer of analyte to the column for trace analysis.
Carrier GasHelium[5]
Flow Rate1 mL/min[5]
Oven Temperature ProgramInitial temperature of 50 °C (hold for 1 min), ramp up to 320 °C at 10 °C/min, and hold for 2 min.[6]This program allows for the separation of a wide range of compounds.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV[6]Standard energy for generating reproducible mass spectra.
Mass Scan Rangem/z 40-600[6]Covers the expected mass of the parent ion and its fragments.
Ion Source Temperature230 °C[6]
Quadrupole Temperature150 °C[6]
Transfer Line Temperature270 °C[5]Prevents condensation of the analyte between the GC and MS.

Data Presentation

Quantitative analysis of this compound is performed by constructing a calibration curve from the analysis of standard solutions and then determining the concentration in unknown samples.

Table 1: Representative Quantitative Data for this compound Analysis

Standard Concentration (µg/mL)Peak Area (Arbitrary Units)
150,000
2.5128,000
5260,000
10515,000
15770,000
201,020,000

Table 2: Key Analytical Parameters

ParameterValue
Retention Time (RT)~15.8 min (example)
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.3 µg/mL
Linearity (R²)>0.995

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Standard/Sample Weighing B Dissolution in Volatile Solvent A->B C Vortex & Centrifuge B->C D Transfer to GC Vial C->D E Injection into GC D->E F Separation on GC Column E->F G Ionization in Mass Spectrometer F->G H Detection & Data Acquisition G->H I Peak Integration H->I J Compound Identification (Mass Spectrum Library) I->J K Quantification (Calibration Curve) I->K L Reporting J->L K->L

GC-MS Analysis Workflow

This application note provides a comprehensive guide for the GC-MS analysis of this compound. Researchers should adapt and validate these protocols for their specific instrumentation and analytical needs.

References

Application Notes and Protocols for the Synthesis of Clovanediol Diacetate Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of novel clovanediol diacetate derivatives. The objective is to investigate the structure-activity relationship (SAR) of these compounds, with a focus on their potential as modulators of inflammatory pathways. While clovanediol is a known sesquiterpenoid, this document outlines a hypothetical SAR study to guide the exploration of its derivatives as potential therapeutic agents.

Introduction

Sesquiterpenoids are a diverse class of natural products known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Clovanediol, a bicyclic sesquiterpenoid diol, represents an interesting scaffold for chemical modification to explore its therapeutic potential. Acetylation of the hydroxyl groups is a common strategy in medicinal chemistry to alter the physicochemical properties of a molecule, such as lipophilicity and cell permeability, which can significantly impact its biological activity.

This application note describes the synthesis of a series of this compound derivatives with varying acyl chains to establish a preliminary structure-activity relationship. The hypothetical biological evaluation will focus on the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through the esterification of the diol with various acylating agents. A general synthetic scheme is presented below, followed by a detailed experimental protocol for a representative derivative.

General Synthetic Workflow:

Synthesis_Workflow Clovanediol Clovanediol Reaction Reaction Mixture Clovanediol->Reaction Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction Solvent_Catalyst Solvent (e.g., Pyridine) Catalyst (e.g., DMAP) Solvent_Catalyst->Reaction Purification Purification (Column Chromatography) Reaction->Purification Derivative This compound Derivative Purification->Derivative

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of this compound (Representative)

Materials:

  • Clovanediol (1.0 eq)

  • Acetic anhydride (2.5 eq)

  • Pyridine (solvent)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (solvents for chromatography)

Procedure:

  • Dissolve clovanediol in pyridine in a round-bottom flask under a nitrogen atmosphere.

  • Add DMAP to the solution and stir until it dissolves.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

This general protocol can be adapted for the synthesis of other derivatives by substituting acetic anhydride with other acylating agents (e.g., propionic anhydride, butyric anhydride).

Structure-Activity Relationship (SAR) Studies

To establish a clear SAR, a series of this compound derivatives with varying acyl chain lengths and functionalities should be synthesized and evaluated for their biological activity. The following table presents hypothetical data for a proposed series of derivatives, targeting the inhibition of NF-κB activation in a cellular assay.

Table 1: Hypothetical SAR Data for this compound Derivatives

Compound IDR Group (Acyl Chain)IC₅₀ (µM) for NF-κB Inhibition
CD-1 Acetyl (CH₃CO)15.2
CD-2 Propionyl (CH₃CH₂CO)8.5
CD-3 Butyryl ((CH₃)₂CHCO)5.1
CD-4 Valeryl (CH₃(CH₂)₃CO)9.8
CD-5 Benzoyl (C₆H₅CO)22.4
CD-6 Clovanediol (unmodified)> 50

Interpretation of Hypothetical SAR:

  • The unsubstituted clovanediol (CD-6) shows minimal activity, indicating the importance of the diacetate moiety.

  • Increasing the alkyl chain length from acetyl (CD-1) to butyryl (CD-3) leads to a progressive increase in inhibitory activity, suggesting that increased lipophilicity in this range enhances activity.

  • Further increasing the chain length to valeryl (CD-4) results in a decrease in activity, possibly due to steric hindrance or suboptimal physicochemical properties.

  • The introduction of a bulky aromatic group like benzoyl (CD-5) significantly reduces activity, highlighting a potential steric clash in the binding pocket of the biological target.

Proposed Signaling Pathway: NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug discovery. The proposed mechanism of action for the active this compound derivatives is the modulation of this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound derivatives.

Experimental Protocol: NF-κB Inhibition Assay

Cell Line: Human monocytic cell line (e.g., THP-1) or macrophage-like cell line (e.g., RAW 264.7).

Materials:

  • Cell culture medium (e.g., RPMI-1640 or DMEM) with fetal bovine serum (FBS) and antibiotics.

  • Lipopolysaccharide (LPS) to stimulate NF-κB activation.

  • This compound derivatives (dissolved in DMSO).

  • NF-κB reporter assay kit (e.g., luciferase-based).

  • Lysis buffer.

  • Luciferase substrate.

  • Luminometer.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.

  • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

  • Determine the IC₅₀ value for each compound from the dose-response curve.

Biological Screening Workflow:

Screening_Workflow Start Start Cell_Culture Cell Seeding (96-well plate) Start->Cell_Culture Pre_treatment Pre-treatment with Clovanediol Derivatives Cell_Culture->Pre_treatment Stimulation LPS Stimulation Pre_treatment->Stimulation Assay NF-κB Reporter Assay (Luciferase Measurement) Stimulation->Assay Data_Analysis Data Analysis (IC₅₀ Determination) Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis End End SAR_Analysis->End

Caption: Workflow for the biological screening of this compound derivatives.

Conclusion

This application note provides a comprehensive framework for the synthesis and SAR-driven evaluation of novel this compound derivatives. By systematically modifying the acyl substituents and evaluating their inhibitory effects on the NF-κB signaling pathway, researchers can gain valuable insights into the structural requirements for anti-inflammatory activity. The detailed protocols and workflows serve as a practical guide for scientists in the field of medicinal chemistry and drug discovery to explore the therapeutic potential of the clovanediol scaffold.

Application Notes and Protocols for Evaluating the Cytotoxicity of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovanediol diacetate is a sesquiterpenoid natural product. As with many novel natural compounds, a thorough evaluation of its biological activity, including potential cytotoxicity, is a critical first step in the drug discovery process. These application notes provide detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxic effects of this compound on cultured mammalian cells. The described assays—MTT, Lactate Dehydrogenase (LDH), and Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay—offer a multi-parametric approach to understanding the compound's impact on cell viability, membrane integrity, and mechanism of cell death.

Data Presentation

As no specific quantitative data for the cytotoxicity of this compound is currently available in the public domain, the following table presents hypothetical data for illustrative purposes. This data represents a typical outcome for a moderately cytotoxic compound and is intended to serve as a template for data presentation.

Table 1: Hypothetical Cytotoxicity Data for this compound

AssayCell LineTreatment Duration (hours)This compound Concentration (µM)Result (Mean ± SD)
MTT Assay HeLa240 (Vehicle Control)100 ± 5.2% Viability
195.3 ± 4.8% Viability
1072.1 ± 6.1% Viability
5045.8 ± 3.9% Viability
10021.4 ± 2.5% Viability
LDH Assay HepG2240 (Vehicle Control)5.2 ± 1.1% Cytotoxicity
18.7 ± 1.5% Cytotoxicity
1025.4 ± 3.2% Cytotoxicity
5058.9 ± 4.7% Cytotoxicity
10085.1 ± 5.9% Cytotoxicity
Apoptosis Assay Jurkat120 (Vehicle Control)95.1 ± 2.3% Viable
2570.3 ± 4.5% Viable
15.2 ± 3.1% Early Apoptotic
8.9 ± 2.0% Late Apoptotic/Necrotic
5045.6 ± 5.1% Viable
30.7 ± 4.2% Early Apoptotic
22.5 ± 3.8% Late Apoptotic/Necrotic

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cells of choice (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (5 mg/mL) to each well.[1]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals.[1] Add 150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the crystals.[1]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank control from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[3][4][5]

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cells of choice

  • Complete cell culture medium (serum-free for the assay)

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (e.g., 1% Triton X-100)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate as described for the MTT assay.

  • Compound Treatment: Treat cells with serial dilutions of this compound in serum-free medium. Include the following controls:

    • Vehicle Control: Cells treated with vehicle (e.g., DMSO) only.

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Cells treated with lysis buffer.

  • Incubation: Incubate the plate for the desired treatment duration.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light. Add 50 µL of stop solution if required by the kit.[6] Measure the absorbance at 490 nm.

  • Data Analysis: Subtract the background absorbance (from the medium-only control) from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][] Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Materials:

  • This compound stock solution (in DMSO)

  • Suspension or adherent cells

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting:

    • Suspension cells: Centrifuge the cells and wash with cold PBS.

    • Adherent cells: Trypsinize the cells, collect them, and wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Add Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_assays Cytotoxicity Assays cluster_data_analysis Data Acquisition & Analysis MTT MTT Assay (Cell Viability) readout_mtt Absorbance Reading (570 nm) MTT->readout_mtt LDH LDH Assay (Membrane Integrity) readout_ldh Absorbance Reading (490 nm) LDH->readout_ldh Apoptosis Apoptosis Assay (Mechanism of Death) readout_apoptosis Flow Cytometry Apoptosis->readout_apoptosis start Cell Seeding (96-well or 6-well plates) treatment Treatment with This compound start->treatment incubation Incubation (e.g., 24, 48, 72h) treatment->incubation incubation->MTT incubation->LDH incubation->Apoptosis analysis Calculate % Viability, % Cytotoxicity, % Apoptosis readout_mtt->analysis readout_ldh->analysis readout_apoptosis->analysis

Caption: Workflow for assessing the cytotoxicity of this compound.

Hypothetical_Signaling_Pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway clovanediol This compound ros ↑ ROS Production clovanediol->ros ? death_receptor Death Receptors (e.g., Fas, TRAIL) clovanediol->death_receptor ? mito Mitochondrial Dysfunction ros->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 cas8 Caspase-8 Activation death_receptor->cas8 cas8->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic pathways affected by this compound.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Clovanediol Diacetate in In Vitro Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or unresolved inflammation can contribute to the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. A key strategy in the development of novel anti-inflammatory therapeutics is the identification and characterization of compounds that can modulate inflammatory pathways.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the in vitro assessment of the anti-inflammatory potential of Clovanediol diacetate. The protocols outlined herein describe standard cell-based assays to quantify the effects of this compound on key inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines. Furthermore, this guide provides insights into the potential mechanisms of action by illustrating the involvement of critical signaling pathways such as NF-κB and MAPK.

Data Presentation: Summary of Expected Quantitative Data

The following tables provide a template for summarizing the quantitative data obtained from the described in vitro assays.

Table 1: Effect of this compound on Cell Viability

Concentration (µM)Cell Viability (%)Standard Deviation
Vehicle Control100± 5.2
198.7± 4.8
1097.2± 5.1
5095.8± 4.5
10093.4± 5.5

Table 2: Inhibition of Nitric Oxide (NO) Production by this compound in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (µM)% Inhibition
Control (untreated)-1.2 ± 0.3-
LPS (1 µg/mL)-25.6 ± 2.10
LPS + this compound122.3 ± 1.912.9
LPS + this compound1015.8 ± 1.538.3
LPS + this compound508.4 ± 0.967.2
LPS + Dexamethasone (10 µM)-5.1 ± 0.680.1

Table 3: Reduction of Intracellular Reactive Oxygen Species (ROS) by this compound

TreatmentConcentration (µM)Mean Fluorescence Intensity% ROS Reduction
Control (untreated)-100 ± 8-
H₂O₂ (100 µM)-850 ± 450
H₂O₂ + this compound1720 ± 3815.3
H₂O₂ + this compound10510 ± 2940.0
H₂O₂ + this compound50280 ± 2167.1
H₂O₂ + N-acetylcysteine (1 mM)-150 ± 1282.4

Table 4: Inhibition of Pro-inflammatory Cytokine Production by this compound in LPS-Stimulated Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α LPS (1 µg/mL)-1250 ± 1100
LPS + this compound10980 ± 9521.6
LPS + this compound50540 ± 6256.8
IL-6 LPS (1 µg/mL)-880 ± 750
LPS + this compound10650 ± 5826.1
LPS + this compound50310 ± 4164.8
IL-1β LPS (1 µg/mL)-450 ± 380
LPS + this compound10360 ± 3120.0
LPS + this compound50180 ± 2260.0

Experimental Protocols

Cell Culture and Maintenance

Murine macrophage cell line RAW 264.7 is a suitable model for in vitro inflammation studies.[1]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Cells should be subcultured every 2-3 days to maintain logarithmic growth.

Cell Viability Assay (MTS Assay)

To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay should be performed.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.

    • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control group.

Nitric Oxide (NO) Production Assay

This assay measures the production of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.[2]

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation and NO production.[3] Include a positive control (LPS alone) and a negative control (untreated cells).

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[2]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.[2]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Intracellular Reactive Oxygen Species (ROS) Assay

This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[4][5]

  • Procedure:

    • Seed RAW 264.7 cells in a black, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.[5]

    • Wash the cells with PBS to remove excess probe.

    • Treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with an ROS inducer (e.g., 100 µM H₂O₂) for 30 minutes.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.[4]

Pro-inflammatory Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[6][7]

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[6][8]

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture cell_seeding Seed Cells in Multi-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Concentrations pretreatment Pre-treat Cells with Compound compound_prep->pretreatment stimulation Stimulate with LPS or H₂O₂ pretreatment->stimulation viability Cell Viability (MTS) stimulation->viability no_assay Nitric Oxide (NO) Assay stimulation->no_assay ros_assay ROS Assay stimulation->ros_assay cytokine_assay Cytokine ELISA (TNF-α, IL-6, IL-1β) stimulation->cytokine_assay data_collection Collect Absorbance/Fluorescence Data viability->data_collection no_assay->data_collection ros_assay->data_collection cytokine_assay->data_collection calculation Calculate % Inhibition/Reduction data_collection->calculation statistics Statistical Analysis calculation->statistics

Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates IκBα_P p-IκBα IκBα->IκBα_P NFκB NF-κB (p50/p65) NFκB->IκBα Bound/Inactive NFκB_nuc NF-κB (p50/p65) NFκB->NFκB_nuc Translocation IκBα_P->NFκB Releases Proteasome Proteasome IκBα_P->Proteasome Degradation DNA DNA (κB sites) NFκB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription Clovanediol Clovanediol diacetate Clovanediol->IKK Inhibits? Clovanediol->NFκB_nuc Inhibits?

Caption: The NF-κB signaling pathway in inflammation.[9][10][11]

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Stimuli->Receptor Activates MAP3K MAPKKK (e.g., TAK1) Receptor->MAP3K Activates MAP2K MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K Phosphorylates MAPK MAPK (p38, JNK, ERK1/2) MAP2K->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates/Translocates Gene_Expression Pro-inflammatory Gene Expression AP1->Gene_Expression Induces Clovanediol Clovanediol diacetate Clovanediol->MAPK Inhibits?

Caption: The MAPK signaling pathway in inflammation.[12][13]

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Clovanediol Diacetate against Pathogenic Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic bacteria represents a significant global health challenge. This necessitates the exploration of novel antimicrobial agents. Clovanediol diacetate, a sesquiterpenoid derivative, presents a potential candidate for investigation due to the known antimicrobial activities of other compounds in the terpenoid class. These application notes provide a comprehensive guide for researchers to investigate the antimicrobial properties of this compound, including detailed experimental protocols and data presentation formats.

Disclaimer: As of the latest literature review, specific antimicrobial activity data for this compound is not publicly available. The quantitative data and signaling pathway presented herein are hypothetical and for illustrative purposes only to guide researchers in their experimental design and data representation.

Data Presentation

Effective evaluation of a novel antimicrobial compound requires systematic and clear presentation of quantitative data. The following tables provide a standardized format for summarizing the results of antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Bacteria

Bacterial StrainGram StainATCC NumberThis compound MIC (µg/mL)Positive Control (e.g., Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureusGram-positive25923161
Escherichia coliGram-negative25922640.25
Pseudomonas aeruginosaGram-negative278531281
Enterococcus faecalisGram-positive29212322

Table 2: Minimum Bactericidal Concentration (MBC) of this compound against Pathogenic Bacteria

Bacterial StrainGram StainATCC NumberThis compound MBC (µg/mL)Positive Control (e.g., Ciprofloxacin) MBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusGram-positive259233222
Escherichia coliGram-negative259222560.54
Pseudomonas aeruginosaGram-negative27853>5122>4
Enterococcus faecalisGram-positive292126442

Experimental Protocols

The following are detailed protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[1][2][3][4][5]

1. Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

  • Micropipettes and sterile tips

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Solvent for this compound (e.g., DMSO, ensuring final concentration does not inhibit bacterial growth)

2. Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate to achieve a range of desired concentrations (e.g., 512 µg/mL to 0.25 µg/mL). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the diluted compound and to the growth control wells.

    • Include a sterility control well (MHB only) and a growth control well (MHB + inoculum).

    • If a solvent is used, include a solvent control well (MHB + inoculum + solvent at the highest concentration used).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and is based on standard methods.[6][7][8][9][10]

1. Materials:

  • MIC plate from the previous experiment

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

2. Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-100 µL aliquot.

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of This compound B->C D Incubate at 35°C for 16-20h C->D E Read MIC (Lowest concentration with no visible growth) D->E F Subculture from Clear MIC Wells onto Agar Plates E->F G Incubate at 35°C for 18-24h F->G H Read MBC (Lowest concentration with ≥99.9% killing) G->H

Caption: Workflow for MIC and MBC determination.

Hypothetical Mechanism of Action: Disruption of Bacterial Cell Membrane

Many sesquiterpenoids exert their antimicrobial effect by disrupting the bacterial cell membrane. The following diagram illustrates a hypothetical signaling pathway for this mechanism of action.

Hypothetical_Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects cluster_outcome Final Outcome B Membrane Destabilization C Increased Permeability B->C D Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) C->D E Disruption of Proton Motive Force C->E F Inhibition of Cellular Processes D->F E->F G Bacterial Cell Death F->G A This compound A->B Intercalates into lipid bilayer

Caption: Hypothetical mechanism of this compound.

References

Clovanediol Diacetate: Absence of Preclinical Data for Anticancer Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in marine-derived natural products for oncology research, a thorough review of published preclinical studies reveals a significant lack of data on clovanediol diacetate as a potential anticancer agent. As a result, detailed application notes, experimental protocols, and quantitative data summaries regarding its efficacy and mechanism of action in cancer models are not available in the current scientific literature.

This compound is a sesquiterpenoid natural product, and while other compounds from marine organisms, including soft corals, have been investigated for their cytotoxic properties, this specific molecule has not been the subject of published anticancer research. Searches of scientific databases and chemical information repositories confirm its chemical structure but do not yield any studies detailing its effects on cancer cell lines, its mechanism of action, or any in vivo efficacy data.

For researchers, scientists, and drug development professionals interested in the anticancer potential of marine natural products, the absence of data on this compound means that its exploration as a therapeutic agent would have to begin from the initial stages of in vitro screening.

Future Research Directions:

Should a research program be initiated for this compound, a logical experimental workflow would be necessary to determine its potential as an anticancer agent. This would involve a series of established preclinical assays.

G cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Initial Cytotoxicity Screening Initial Cytotoxicity Screening Dose-Response Studies Dose-Response Studies Initial Cytotoxicity Screening->Dose-Response Studies Mechanism of Action Studies Mechanism of Action Studies Dose-Response Studies->Mechanism of Action Studies Xenograft Model Efficacy Xenograft Model Efficacy Mechanism of Action Studies->Xenograft Model Efficacy Toxicity and Pharmacokinetics Toxicity and Pharmacokinetics Xenograft Model Efficacy->Toxicity and Pharmacokinetics

Caption: Proposed Experimental Workflow for a Novel Anticancer Agent.

The initial phase would involve screening this compound against a panel of diverse cancer cell lines to identify any cytotoxic activity. Positive hits would lead to more detailed dose-response studies to determine the half-maximal inhibitory concentration (IC50) for sensitive cell lines. Subsequent mechanism of action studies would investigate how the compound affects cancer cells, for instance, by examining its impact on apoptosis, the cell cycle, or specific signaling pathways. If promising in vitro activity is observed, the research could progress to in vivo studies using animal models, such as tumor xenografts, to evaluate efficacy and safety.

Given the current void in the literature, any investigation into the anticancer properties of this compound would be novel and would contribute new knowledge to the field of marine-derived therapeutics. However, without any foundational data, the creation of detailed protocols and application notes remains speculative. Researchers are encouraged to explore related, better-characterized compounds from marine sources for which a body of preclinical data is available.

Application Notes and Protocols: Exploring the Neuroprotective Effects of Clovanediol Diacetate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases represent a significant and growing global health challenge. A key pathological feature of many of these diseases is the progressive loss of neuronal structure and function, often linked to oxidative stress and apoptosis. Consequently, the identification and characterization of novel neuroprotective compounds are of paramount importance in the development of new therapeutic strategies.

Clovanediol diacetate is a sesquiterpenoid found in certain plant species. Sesquiterpenoids are a class of natural products known for their diverse biological activities, including anti-inflammatory and antioxidant properties. This document provides a detailed framework for investigating the potential neuroprotective effects of this compound in neuronal cell culture models. The protocols outlined below describe methods to assess its efficacy in protecting neurons from oxidative stress-induced cell death and to elucidate potential mechanisms of action.

Data Presentation

The following tables present hypothetical data illustrating the potential neuroprotective effects of this compound. These tables are intended to serve as a template for organizing and presenting experimental findings.

Table 1: Effect of this compound on Neuronal Viability Following Oxidative Insult

Treatment GroupConcentration (µM)Cell Viability (%)Standard Deviation
Control (Untreated)-100± 4.5
Vehicle + H₂O₂ (100 µM)-52.3± 3.8
This compound165.7± 4.1
This compound578.4± 3.5
This compound1089.1± 2.9
This compound2592.5± 3.2
N-acetylcysteine (Positive Control)100085.6± 3.9

Table 2: Modulation of Apoptosis Markers by this compound

Treatment GroupCaspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio
Control (Untreated)1.01.0
Vehicle + H₂O₂ (100 µM)4.85.2
This compound (10 µM) + H₂O₂1.92.1
N-acetylcysteine (1000 µM) + H₂O₂2.32.5

Table 3: Effect of this compound on Oxidative Stress Markers

Treatment GroupIntracellular ROS Levels (Fold Change)Glutathione (GSH) Levels (% of Control)
Control (Untreated)1.0100
Vehicle + H₂O₂ (100 µM)3.561
This compound (10 µM) + H₂O₂1.489
N-acetylcysteine (1000 µM) + H₂O₂1.882

Experimental Protocols

Cell Culture and Maintenance

Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used model for neuroprotective studies.

Protocol:

  • Culture SH-SY5Y cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • For differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid for 5-7 days. This will induce a more neuron-like phenotype.

Assessment of Neuroprotection Against Oxidative Stress

Objective: To determine the ability of this compound to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced cell death.

Protocol:

  • Seed differentiated SH-SY5Y cells into 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control such as N-acetylcysteine (NAC).

  • Induce oxidative stress by adding H₂O₂ to a final concentration of 100 µM to all wells except the untreated control group.

  • Incubate the plates for 24 hours at 37°C.

  • Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Express cell viability as a percentage of the untreated control.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of this compound on intracellular ROS levels.

Protocol:

  • Seed and treat cells as described in the neuroprotection assay (Protocol 2).

  • After the desired treatment period, wash the cells with warm PBS.

  • Load the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in serum-free medium for 30 minutes in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.

  • Normalize the fluorescence values to the control group to determine the fold change in ROS levels.

Caspase-3 Activity Assay

Objective: To evaluate the effect of this compound on a key marker of apoptosis.

Protocol:

  • Seed differentiated SH-SY5Y cells in 6-well plates and treat as described in the neuroprotection assay.

  • After treatment, lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate using a BCA protein assay.

  • Use a commercially available colorimetric or fluorometric caspase-3 activity assay kit, following the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Express caspase-3 activity as a fold change relative to the untreated control.

Western Blot Analysis of Apoptotic Proteins

Objective: To investigate the effect of this compound on the expression of pro- and anti-apoptotic proteins.

Protocol:

  • Following treatment, lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against Bax and Bcl-2 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and calculate the Bax/Bcl-2 ratio.

Visualizations

Experimental_Workflow A SH-SY5Y Cell Culture (Differentiation with Retinoic Acid) B Pre-treatment with This compound (CDA) A->B C Induction of Oxidative Stress (e.g., H2O2) B->C D Incubation (24 hours) C->D E Cell Viability Assay (MTT) D->E F ROS Measurement (DCFH-DA) D->F G Apoptosis Assays D->G H Caspase-3 Activity G->H I Western Blot (Bax/Bcl-2) G->I

Caption: Workflow for assessing the neuroprotective effects of this compound.

Signaling_Pathway cluster_stress Oxidative Stress cluster_cda Intervention cluster_pathways Cellular Response H2O2 H2O2 ROS Increased ROS H2O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Bax Bax (pro-apoptotic) ROS->Bax upregulates CDA This compound CDA->ROS inhibits Bcl2 Bcl-2 (anti-apoptotic) CDA->Bcl2 upregulates Mito->Bax activates Caspases Caspase Activation Bax->Caspases activates Bcl2->Bax inhibits Apoptosis Apoptosis / Cell Death Caspases->Apoptosis

Caption: Plausible signaling pathway for this compound's neuroprotective action.

Application Notes and Protocols: Use of Clovanediol Diacetate as a Reference Standard in Natural Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Clovanediol diacetate is a sesquiterpenoid compound that has been isolated from various natural sources, including the leaves of Psidium guajava (guava).[1][2] As a distinct chemical entity with a defined structure and purity, this compound serves as an essential reference standard in the qualitative and quantitative analysis of natural product extracts. Reference standards are critical in ensuring the accuracy, precision, and reproducibility of analytical methods, which are paramount in research, drug development, and quality control of herbal products.

This document provides detailed application notes and protocols for the use of this compound as a reference standard in the analysis of natural products, with a primary focus on chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Chemical Profile of this compound

PropertyValue
Chemical Name [(3S,3aS,6R,7R,9aS)-3-acetyloxy-1,1,7-trimethyl-3,4,5,6,8,9,9a,10-octahydro-2H-tricyclo[6.3.1.0^{1,5}]dodecan-6-yl] acetate
Molecular Formula C19H30O4
Molecular Weight 322.44 g/mol
CAS Number 2649-68-5
Appearance Typically a powder
Purity ≥98% (when used as a reference standard)
Solubility Soluble in organic solvents such as methanol, ethanol, ethyl acetate, and chloroform.

Quantitative Analysis of this compound using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like sesquiterpenoids. The following protocol outlines a method for the quantification of this compound in a plant matrix.

Experimental Protocol: GC-MS Quantification

1. Sample Preparation (Liquid Extraction)

  • Plant Material: Weigh 1.0 g of dried and powdered plant material (e.g., Psidium guajava leaves) into a conical flask.

  • Extraction Solvent: Add 20 mL of ethyl acetate to the flask.

  • Internal Standard (IS): Spike the extraction solvent with an internal standard, such as n-tridecane, at a concentration of 100 µg/mL.[3][4][5] The choice of internal standard should be a compound not naturally present in the sample matrix and with similar chromatographic behavior.

  • Extraction: Sonicate the mixture for 30 minutes at room temperature.

  • Filtration: Filter the extract through a 0.45 µm syringe filter into a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1.0 mL of ethyl acetate for GC-MS analysis.

2. Preparation of Calibration Standards

  • Stock Solution: Prepare a stock solution of this compound reference standard in ethyl acetate at a concentration of 1 mg/mL.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Internal Standard Addition: Add the internal standard (n-tridecane) to each working standard to a final concentration of 100 µg/mL.

3. GC-MS Instrumentation and Conditions

ParameterRecommended Setting
Gas Chromatograph Agilent 7890A GC or equivalent
Mass Spectrometer Agilent 5975C MS or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injection Volume 1 µL (splitless mode)
Inlet Temperature 280 °C
Oven Temperature Program Initial temperature of 60 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 10 min
MS Transfer Line Temp 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Data Acquisition Full Scan and/or Selected Ion Monitoring (SIM)

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • The final concentration in the plant material is calculated considering the initial weight of the plant material and the dilution factors.

Method Validation Summary (Based on ICH Guidelines)

The analytical method should be validated to ensure its suitability for its intended purpose.[6][7]

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Precision (%RSD) Intraday: < 2%, Interday: < 5%
Accuracy (% Recovery) 80-120%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity No interfering peaks at the retention time of the analyte

Quantitative Analysis of this compound using HPLC-DAD

For less volatile or thermally labile compounds, High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a suitable alternative.

Experimental Protocol: HPLC-DAD Quantification

1. Sample Preparation

  • Follow the same liquid extraction procedure as described for the GC-MS method, but reconstitute the final dried extract in 1.0 mL of methanol.

2. Preparation of Calibration Standards

  • Prepare a stock solution of this compound reference standard in methanol at 1 mg/mL.

  • Prepare working standards by serial dilution in methanol to achieve concentrations from 1 µg/mL to 200 µg/mL.

3. HPLC-DAD Instrumentation and Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent with DAD
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with (A) Water and (B) Acetonitrile (both with 0.1% formic acid)
Gradient Program 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength Monitor at 210 nm (or wavelength of maximum absorbance for this compound)

4. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample extract from the calibration curve.

  • Calculate the final concentration in the plant material, accounting for the initial sample weight and any dilutions.

Method Validation Summary (Based on ICH Guidelines)

Validation ParameterTypical Acceptance Criteria
Linearity (R²) > 0.995
Precision (%RSD) Intraday: < 2%, Interday: < 5%
Accuracy (% Recovery) 80-120%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity Peak purity analysis and no co-eluting peaks at the analyte's retention time

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing sp1 Weigh Plant Material sp2 Add Extraction Solvent & Internal Standard sp1->sp2 sp3 Sonicate sp2->sp3 sp4 Filter sp3->sp4 sp5 Evaporate & Reconstitute sp4->sp5 an1 GC-MS or HPLC-DAD Analysis sp5->an1 st1 Prepare Stock Solution (this compound) st2 Serial Dilutions st1->st2 st3 Add Internal Standard st2->st3 st3->an1 dp1 Peak Integration an1->dp1 dp2 Construct Calibration Curve dp1->dp2 dp3 Quantify Analyte dp2->dp3

Caption: Workflow for the quantification of this compound.

method_validation cluster_parameters Validation Parameters mv Analytical Method Validation (ICH Q2(R1)) p1 Specificity mv->p1 p2 Linearity mv->p2 p3 Range mv->p3 p4 Accuracy mv->p4 p5 Precision (Repeatability & Intermediate) mv->p5 p6 LOD mv->p6 p7 LOQ mv->p7 p8 Robustness mv->p8

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Technical Support Center: Clovanediol Diacetate Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of Clovanediol diacetate and other sesquiterpenoids from natural sources, primarily focusing on Psidium guajava (Guava) leaves, a known source of various sesquiterpenoids.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification process.

Issue 1: Low Yield of Target Compound

Question: We are experiencing a very low yield of the sesquiterpenoid fraction from our Psidium guajava leaf extract. What are the potential causes and solutions?

Answer:

Low yields of sesquiterpenoids can stem from several factors throughout the extraction workflow. Here's a systematic approach to troubleshoot this issue:

  • Plant Material Quality: The concentration of secondary metabolites like this compound can vary based on the plant's age, growing conditions, and harvest time. Ensure you are using healthy, mature leaves. Drying conditions are also critical; oven-drying at moderate temperatures (40-60°C) is preferable to sun-drying to minimize degradation of target compounds.

  • Particle Size: Inefficient grinding of the plant material can lead to poor solvent penetration. The powdered leaves should be of a fine, consistent particle size to maximize the surface area for extraction.

  • Solvent Selection and Polarity: The choice of solvent is crucial for selectively extracting sesquiterpenoids.[1][2] this compound, being a diacetate ester, is expected to be of medium polarity.

    • Initial Extraction: Solvents like ethanol, methanol, or ethyl acetate are commonly used for extracting sesquiterpenoids from guava leaves.[1][2][3] An ethanol-water mixture (e.g., 70% ethanol) can also be effective.[1]

    • Liquid-Liquid Partitioning: After an initial broad extraction with a polar solvent like 50% ethanol, sequential partitioning with solvents of increasing polarity (e.g., petroleum ether, chloroform, ethyl acetate, and n-butanol) can help in separating different classes of compounds.[3] The sesquiterpenoid fraction is likely to be concentrated in the less polar fractions like chloroform or ethyl acetate.

  • Extraction Technique:

    • Maceration: This simple technique involves soaking the plant material in a solvent. Ensure sufficient soaking time (e.g., 24 hours) and periodic agitation to improve extraction efficiency.[1]

    • Soxhlet Extraction: This method provides a more exhaustive extraction but uses heat, which might degrade thermolabile compounds. It is generally more efficient than maceration.

  • Extraction Time and Temperature: Prolonged extraction times at elevated temperatures can lead to the degradation of target compounds. Optimize both parameters to find a balance between extraction efficiency and compound stability.

dot

G cluster_troubleshooting Troubleshooting Low Yield Start Low Yield Detected Plant Check Plant Material (Quality, Drying, Grinding) Start->Plant Solvent Optimize Solvent System (Polarity, Purity) Plant->Solvent Technique Evaluate Extraction Method (Maceration, Soxhlet, etc.) Solvent->Technique Conditions Adjust Extraction Conditions (Time, Temperature) Technique->Conditions Purification Refine Purification Steps (Chromatography) Conditions->Purification End Improved Yield Purification->End

Caption: A logical workflow for troubleshooting low extraction yields.

Issue 2: Co-extraction of Impurities

Question: Our crude extract contains a high amount of chlorophyll and other pigments, which is interfering with subsequent chromatographic separation. How can we remove these impurities?

Answer:

The presence of pigments like chlorophyll is a common issue in plant extraction. Here are some strategies to mitigate this:

  • Solvent Choice: Using a less polar solvent for the initial extraction, such as hexane or petroleum ether, can minimize the extraction of highly polar pigments. However, this might also reduce the yield of moderately polar sesquiterpenoids.

  • Defatting: A pre-extraction step with a non-polar solvent like hexane can remove fats, waxes, and some pigments before the main extraction with a more polar solvent.

  • Liquid-Liquid Partitioning: As mentioned previously, partitioning the initial crude extract between an immiscible polar and non-polar solvent system can effectively separate pigments from your target compounds. For instance, if your initial extract is in 50% ethanol, you can partition it against petroleum ether to remove non-polar impurities.[3]

  • Column Chromatography:

    • Normal-Phase Chromatography: Using silica gel as the stationary phase, you can elute with a non-polar solvent to wash out the non-polar impurities first, and then gradually increase the polarity to elute your target sesquiterpenoid.

    • Adsorbent Resins: Macroporous resins can also be used to selectively adsorb and then elute compounds based on their polarity.

Issue 3: Emulsion Formation During Liquid-Liquid Extraction

Question: We are consistently getting stable emulsions during the liquid-liquid partitioning step, making phase separation difficult. What can we do to break these emulsions?

Answer:

Emulsion formation is a frequent problem, especially with plant extracts that contain surfactant-like molecules. Here are some effective techniques to address this:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction without creating a stable emulsion.

  • Salting Out: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion by decreasing the solubility of organic components.

  • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning at a moderate speed can often force the separation of the layers.

  • Filtration: Passing the emulsified layer through a bed of celite or glass wool can sometimes help to break the emulsion.

  • Changing the Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and potentially break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound from Psidium guajava leaves?

A1: While there is no specific protocol in the literature for this compound from guava leaves, based on its chemical structure (a sesquiterpenoid diacetate), solvents of medium polarity are expected to be most effective. Studies on sesquiterpenoid extraction from guava leaves have successfully used ethanol, ethanol-water mixtures (e.g., 30%, 50%, 70% ethanol), and ethyl acetate.[1][2] A 70% ethanol extraction has been shown to be effective for extracting a range of sesquiterpenes from guava leaves.[1] For a more targeted extraction, ethyl acetate is a good choice.[2]

Q2: How can I confirm the presence of this compound in my extract?

A2: The most reliable method for confirming the presence and purity of this compound is through a combination of chromatographic and spectroscopic techniques:

  • Thin Layer Chromatography (TLC): This is a quick and inexpensive method to get a preliminary idea of the components in your extract.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying volatile and semi-volatile compounds like sesquiterpenoids. The mass spectrum provides a molecular fingerprint of the compound. GC-MS analysis of guava leaf extracts has identified numerous sesquiterpenes.[2][4]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used for both quantification and purification of the target compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of an isolated compound.

Q3: What are the typical yields of sesquiterpenoids from Psidium guajava leaves?

Data Presentation

Table 1: Representative Sesquiterpenoids Identified in Psidium guajava Leaf Extracts and Their Relative Abundance

CompoundClassExtraction SolventRelative Peak Area (%) in ExtractReference
CaryophylleneSesquiterpeneIsopropanol6.26[4]
Eudesma-4(14),11-dieneSesquiterpeneIsopropanol5.07[4]
Guaia-1(10),11-dieneSesquiterpeneIsopropanol4.63[4]
α-CopaeneSesquiterpeneEthyl AcetateNot specified[2]
HumuleneSesquiterpeneEthyl AcetateNot specified[2]
α-CadinolSesquiterpene AlcoholEthyl AcetateNot specified[2]
γ-MuuroleneSesquiterpene70% EthanolNot specified[1]

Note: The data presented is for general guidance and the actual yield of this compound may differ.

Experimental Protocols

Protocol 1: General Extraction and Fractionation of Sesquiterpenoids from Psidium guajava Leaves

This protocol is a generalized procedure based on common methods for sesquiterpenoid extraction from plant materials.[3]

  • Preparation of Plant Material:

    • Air-dry fresh, healthy leaves of Psidium guajava in the shade or in an oven at 40-50°C.

    • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Initial Extraction:

    • Macerate the powdered leaves (e.g., 1 kg) in 50% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Solvent-Solvent Partitioning (Fractionation):

    • Suspend the concentrated aqueous extract in water.

    • Perform successive liquid-liquid extractions in a separatory funnel with solvents of increasing polarity:

      • Petroleum Ether (to remove non-polar compounds)

      • Chloroform

      • Ethyl Acetate

      • n-Butanol

    • Collect each solvent fraction separately. The sesquiterpenoid fraction, including this compound, is expected to be primarily in the chloroform and/or ethyl acetate fractions.

    • Concentrate each fraction using a rotary evaporator.

  • Isolation and Purification:

    • Subject the most promising fraction (based on TLC or GC-MS analysis) to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.

    • Collect the fractions and monitor them by TLC.

    • Combine the fractions containing the compound of interest and further purify using preparative HPLC if necessary.

dot

G cluster_workflow General Extraction Workflow Start Dried & Powdered Guava Leaves Extraction Maceration with 50% Ethanol Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Partitioning Liquid-Liquid Partitioning (Petroleum Ether, Chloroform, Ethyl Acetate, n-Butanol) Filtration->Partitioning Fractionation Collect & Concentrate Solvent Fractions Partitioning->Fractionation Analysis TLC / GC-MS Analysis of Fractions Fractionation->Analysis Chromatography Silica Gel Column Chromatography Analysis->Chromatography Promising Fraction Purification Preparative HPLC Chromatography->Purification End Isolated Clovanediol Diacetate Purification->End

Caption: A flowchart of the general experimental workflow for extraction and isolation.

References

Technical Support Center: Overcoming Solubility Challenges of Clovanediol Diacetate in Aqueous Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with Clovanediol diacetate in aqueous solutions for bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve in aqueous solutions?

This compound is a sesquiterpenoid, a class of naturally occurring compounds.[1] Its chemical structure is predominantly hydrophobic (water-repelling), making it poorly soluble in aqueous solutions like cell culture media and buffers. This is a common characteristic of many terpenes and their derivatives.[2][3] The acetate groups provide some polarity, but the large carbon backbone dominates its physicochemical properties, leading to challenges in achieving desired concentrations for in vitro and in vivo bioassays.

Q2: I observed a precipitate after adding my this compound stock solution to the cell culture medium. What should I do?

It is highly recommended to discard the medium with the precipitate and prepare a fresh solution. A precipitate indicates that the compound has fallen out of solution, leading to an unknown and lower-than-intended final concentration. This will result in inaccurate and unreliable experimental data. The precipitate itself could also cause cellular stress or toxicity, confounding your results.

Q3: What is the maximum recommended final concentration of DMSO in my cell culture experiment?

For most cell lines, the final concentration of Dimethyl Sulfoxide (DMSO) should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Ideally, a concentration of ≤ 0.1% is recommended. However, cell line sensitivity to DMSO can vary. It is best practice to perform a vehicle control experiment to determine the maximum tolerated DMSO concentration for your specific cell line.

Q4: Can I use other solvents besides DMSO to prepare my stock solution?

While DMSO is the most common solvent for hydrophobic compounds, other options like ethanol or acetone can be used. However, their volatility and potential for cytotoxicity at low concentrations must be carefully evaluated for your specific assay and cell type. For most in vitro bioassays, DMSO is the preferred starting solvent due to its high solubilizing power and miscibility with aqueous media.[4]

Q5: How can cyclodextrins help with the solubility of this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex."[5][6][7] This complex is more soluble in water, effectively increasing the apparent solubility of the compound without altering its chemical structure.[5] Studies on similar sesquiterpene lactones have shown solubility increases ranging from 100% to 4600% upon complexation with cyclodextrins.[5]

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Dilution

If you observe immediate precipitation when adding your DMSO stock of this compound to your aqueous medium, it is a clear indication of poor solubility.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration may be above the solubility limit of the compound in the final medium. Try a lower final concentration.

  • Optimize the Dilution Method: Instead of adding the stock solution directly to the full volume of medium, try a serial dilution approach. Alternatively, add the stock solution dropwise to the medium while vortexing to promote rapid mixing and dispersion.

  • Pre-warm the Medium: The solubility of some compounds increases with temperature. Pre-warming your cell culture medium to 37°C before adding the compound stock may help.

  • Use a Solubilizing Excipient: Consider using a solubilizing agent like cyclodextrins. Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility.

Scenario 2: Solution is Initially Clear but Becomes Cloudy Over Time

This delayed precipitation may be due to temperature changes, interactions with media components, or the compound's instability in the aqueous environment.

Troubleshooting Steps:

  • Maintain Temperature: Ensure your solutions are maintained at a constant temperature (e.g., 37°C in an incubator) to prevent temperature-dependent precipitation.

  • Assess Media Compatibility: Components in complex media (e.g., salts, proteins in serum) can sometimes reduce the solubility of a compound. Test the solubility in a simpler buffer like Phosphate-Buffered Saline (PBS) to see if media components are the issue.

  • Consider Compound Stability: The compound may be degrading over time. If possible, prepare fresh working solutions immediately before use.

Data Presentation

Table 1: Comparison of Solubilization Strategies for Hydrophobic Compounds

StrategyPrincipleAdvantagesDisadvantagesTypical Starting Concentration for Stock
Co-solvent (DMSO) Dissolves the compound in a water-miscible organic solvent.Simple to prepare; widely used.Potential for solvent cytotoxicity; may not be sufficient for highly insoluble compounds.10-50 mM
Cyclodextrins Encapsulates the hydrophobic compound, increasing its apparent water solubility.[5]Low cytotoxicity; can significantly increase solubility.[5]Requires an additional preparation step (complexation); may alter compound bioavailability in some contexts.1-10 mM (of complex)
Surfactants (e.g., Tween® 80) Forms micelles that encapsulate the hydrophobic compound.[8]Can be effective for very poorly soluble compounds.Potential for cell toxicity; can interfere with some assays.1-10 mg/mL

Table 2: Example of DMSO Tolerance in Different Cell Lines

Cell LineMaximum Tolerated DMSO Concentration (% v/v) without Significant CytotoxicityAssay
HEK2930.5%MTT Assay (72h)
HeLa0.25%Proliferation Assay (48h)
Primary Neurons0.1%Viability Assay (24h)
RAW 264.70.5%Nitric Oxide Assay (24h)

Note: This data is illustrative. It is crucial to determine the DMSO tolerance for your specific cell line and assay conditions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Determine the desired stock concentration. A 10 mM stock is a common starting point.

  • Calculate the required mass of this compound. (Molecular Weight of this compound: 322.44 g/mol )

  • Weigh the compound accurately and transfer it to a sterile, amber glass vial.

  • Add the calculated volume of anhydrous, sterile DMSO.

  • Vortex or sonicate at room temperature until the compound is completely dissolved.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex

This protocol uses Hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high water solubility and low toxicity.

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.

  • Dissolve HP-β-CD in water: Prepare a concentrated solution of HP-β-CD in sterile, purified water (e.g., 20% w/v).

  • Add this compound: Slowly add the powdered this compound to the HP-β-CD solution while stirring vigorously.

  • Kneading/Sonication: Create a paste and knead it thoroughly, or sonicate the solution until it becomes clear. This may take several hours.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Reconstitution: The powdered complex can now be dissolved in your aqueous bioassay medium.

Protocol 3: Anti-Inflammatory Bioassay - NF-κB Reporter Assay

This protocol assumes the use of a cell line stably transfected with an NF-κB-driven luciferase reporter gene. The potential anti-inflammatory action of this compound is often mediated through pathways like NF-κB.[9][10]

  • Cell Seeding: Seed the NF-κB reporter cell line in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your this compound working solution (from Protocol 1 or 2) in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and below the cytotoxic threshold.

  • Pre-treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration but no compound). Incubate for 1-2 hours.

  • Stimulation: Add an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for a period sufficient to induce reporter gene expression (typically 6-24 hours).

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for your luciferase assay reagent.

  • Data Analysis: Normalize the luciferase signal to a measure of cell viability (e.g., from a parallel plate treated identically) and calculate the inhibition of NF-κB activity relative to the stimulated vehicle control.

Visualizations

experimental_workflow Experimental Workflow for Bioassays with this compound cluster_prep Preparation cluster_assay Bioassay cluster_analysis Analysis prep_dmso Protocol 1: Prepare DMSO Stock prepare_working Prepare Working Solutions in Aqueous Medium prep_dmso->prepare_working prep_cyclo Protocol 2: Prepare Cyclodextrin Inclusion Complex prep_cyclo->prepare_working cell_treatment Treat Cells (e.g., Protocol 3) prepare_working->cell_treatment data_acq Data Acquisition (e.g., Luciferase Assay) cell_treatment->data_acq troubleshoot Troubleshooting: - Lower Concentration - Use Cyclodextrin - Check Temp. cell_treatment->troubleshoot Precipitation? data_analysis Data Analysis and Interpretation data_acq->data_analysis troubleshoot->prepare_working

Caption: Workflow for preparing and using this compound in bioassays.

signaling_pathway Hypothesized Anti-Inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm lps LPS receptor Cell Surface Receptor (e.g., TLR4) lps->receptor tnfa TNF-α tnfa->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus genes Pro-inflammatory Gene Transcription (e.g., IL-6, COX-2) nucleus->genes activates clovanediol Clovanediol Diacetate clovanediol->ikk Inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

troubleshooting_logic Troubleshooting Logic for Precipitation start Precipitation Observed? check_conc Is final concentration > 10 µM? start->check_conc Yes end_ok No Precipitation: Proceed with Assay start->end_ok No lower_conc Action: Lower final concentration check_conc->lower_conc Yes check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No retest1 Retest Solubility lower_conc->retest1 retest1->start use_cyclo Action: Use Cyclodextrin (Protocol 2) check_dmso->use_cyclo Yes (to reduce needed stock concentration) check_media Is media complex? (e.g., high serum) check_dmso->check_media No retest2 Retest Solubility use_cyclo->retest2 retest2->start simplify_media Action: Test in simple buffer (PBS) or lower serum check_media->simplify_media Yes

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Optimization of HPLC Parameters for Better Separation of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the improved separation of Clovanediol diacetate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound and provides systematic solutions.

Problem 1: Poor Resolution or Co-elution of Peaks

Poor resolution between this compound and other components is a frequent challenge, especially with structurally similar impurities or isomers.

Potential Cause Recommended Solution
Inappropriate Mobile Phase Composition Modify the mobile phase composition. For non-polar compounds like this compound, a reverse-phase method is typically suitable. Start with a mobile phase of acetonitrile and water and adjust the ratio. Increasing the aqueous portion will generally increase retention time and may improve separation.[1][2] Consider using methanol as an alternative organic modifier, as it can offer different selectivity.
Isocratic Elution is Insufficient Implement a gradient elution. A gradient allows for the separation of compounds with a wider range of polarities. Start with a higher percentage of the aqueous phase and gradually increase the organic solvent concentration. This can help to sharpen peaks and improve the resolution of closely eluting compounds.[3][4]
Incorrect Column Chemistry Ensure the use of an appropriate column. A C18 column is a good starting point for the separation of non-polar, hydrophobic compounds like sesquiterpenoid diacetates.[5][6] If resolution is still poor, consider a C8 column for less retention or a phenyl-hexyl column for alternative selectivity based on aromatic interactions.
Suboptimal Column Temperature Optimize the column temperature. Temperature can significantly affect selectivity. For isomeric compounds, sometimes a lower temperature can enhance separation. Conversely, a higher temperature can decrease viscosity and improve peak shape, but may reduce retention time.[7]
Flow Rate is Too High Decrease the flow rate. A lower flow rate increases the interaction time of the analyte with the stationary phase, which can lead to better separation of closely eluting peaks. However, this will also increase the analysis time.[8][9]

Problem 2: Peak Tailing

Peak tailing can compromise peak integration and reduce the accuracy of quantification.

Potential Cause Recommended Solution
Secondary Interactions with Stationary Phase For potentially acidic or basic analytes, interactions with residual silanols on the silica-based stationary phase can cause tailing. While this compound itself is neutral, impurities might be acidic or basic. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can suppress these interactions.[10]
Column Overload Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion, including tailing.[10]
Column Contamination or Degradation Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove strongly retained compounds. If the problem persists, the column may be degraded and require replacement. Using a guard column can help extend the life of the analytical column.[10]
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume, which can contribute to peak tailing.

Problem 3: Broad Peaks

Broad peaks can indicate a loss of efficiency in the chromatographic system.

Potential Cause Recommended Solution
High Injection Volume or Strong Injection Solvent Inject a smaller volume of the sample. Ensure the sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase composition to avoid peak broadening at the column inlet.[11]
Slow Mass Transfer A high flow rate can lead to peak broadening. Try reducing the flow rate to allow for better equilibration between the mobile and stationary phases.[9]
Column Void or Channeling A void at the head of the column can cause significant peak broadening. This may result from pressure shocks or degradation of the stationary phase. If a void is suspected, the column should be replaced.
Temperature Mismatch Ensure that the mobile phase is pre-heated to the column temperature before entering the column to avoid thermal gradients that can cause peak broadening.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on its non-polar, sesquiterpenoid diacetate structure, a good starting point would be a reverse-phase method using a C18 column (e.g., 4.6 x 250 mm, 5 µm). A mobile phase consisting of a gradient of acetonitrile and water is recommended. You could start with a gradient of 50% acetonitrile in water, increasing to 100% acetonitrile over 20-30 minutes, with a flow rate of 1.0 mL/min. Detection by UV at a low wavelength (e.g., 210-220 nm) is a reasonable starting point in the absence of a strong chromophore.[12][13]

Q2: How can I improve the separation of potential isomers of this compound?

A2: Isomer separation can be challenging. In addition to optimizing the mobile phase gradient and column chemistry, adjusting the column temperature can be particularly effective. Sometimes, lowering the temperature can enhance the resolution of isomers. Also, trying different organic modifiers, such as methanol instead of acetonitrile, can alter the selectivity and improve separation.

Q3: My baseline is drifting during a gradient run. What could be the cause?

A3: Baseline drift in gradient elution is often due to the mobile phase. Ensure that high-purity solvents are used and that the mobile phase components are thoroughly degassed. If using additives like formic acid, ensure they are present in both mobile phase reservoirs at the same concentration to minimize drift. Contamination in the detector cell can also be a cause, which may require flushing with a strong, clean solvent.

Q4: What is the purpose of a guard column and should I use one?

A4: A guard column is a short, disposable column installed before the main analytical column. It is packed with the same or similar stationary phase. Its purpose is to adsorb strongly retained or particulate matter from the sample, thus protecting the more expensive analytical column from contamination and extending its lifetime. It is highly recommended to use a guard column, especially when analyzing complex samples.[10]

Q5: How do I choose the appropriate detection wavelength for this compound?

A5: this compound, as a sesquiterpenoid diacetate, is unlikely to have a strong UV chromophore. Therefore, detection at a low UV wavelength, such as 210 nm or 220 nm, is a common starting point for such compounds.[12][13] To determine the optimal wavelength, a UV scan of a concentrated standard of this compound should be performed to identify the wavelength of maximum absorbance.

Experimental Protocols

Starting HPLC Method for this compound Analysis

This protocol is a recommended starting point for the method development for the separation of this compound. Optimization will likely be required to achieve the desired separation.

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A HPLC-grade Water
Mobile Phase B HPLC-grade Acetonitrile
Gradient 50% B to 100% B over 25 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV at 210 nm
Sample Preparation Dissolve the sample in acetonitrile or a mixture of acetonitrile and water that is weaker than the initial mobile phase conditions.

Quantitative Data Summary

The following tables provide hypothetical quantitative data based on typical HPLC analyses of sesquiterpenoids to illustrate the effects of parameter optimization.

Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution

Mobile Phase Gradient (Acetonitrile in Water)Retention Time of this compound (min)Resolution (Rs) between this compound and a Close-eluting Impurity
40-90% over 20 min18.51.2
50-100% over 25 min15.21.8
60-100% over 20 min12.81.4

Table 2: Effect of Column Temperature on Resolution and Peak Asymmetry

Column Temperature (°C)Resolution (Rs)Peak Asymmetry Factor
252.01.3
301.81.1
401.61.0

Table 3: Effect of Flow Rate on Resolution and Backpressure

Flow Rate (mL/min)Resolution (Rs)System Backpressure (bar)
0.82.1120
1.01.8150
1.21.5180

Visualizations

HPLC_Troubleshooting_Workflow cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Poor Separation of This compound Cause1 Inappropriate Mobile Phase Composition Problem->Cause1 Cause2 Suboptimal Column Temperature Problem->Cause2 Cause3 Peak Tailing/ Broadening Problem->Cause3 Solution1 Adjust Gradient/ Organic Modifier Cause1->Solution1 Solution2 Optimize Temperature (e.g., 25-40°C) Cause2->Solution2 Solution3 Check for Column Overload/Contamination Cause3->Solution3 Result Optimized Separation Solution1->Result Improved Resolution Solution2->Result Improved Selectivity Solution3->Result Sharper Peaks

Caption: A logical workflow for troubleshooting poor HPLC separation of this compound.

Method_Development_Flow Start Start Method Development Step1 Select Column (e.g., C18) Start->Step1 Step2 Choose Mobile Phase (e.g., ACN/Water) Step1->Step2 Step3 Initial Gradient Run (Scouting Gradient) Step2->Step3 Decision1 Adequate Resolution? Step3->Decision1 Step4 Optimize Gradient (Slope and Time) Decision1->Step4 No End Final Validated Method Decision1->End Yes Step5 Optimize Temperature Step4->Step5 Decision2 Acceptable Peak Shape? Step5->Decision2 Step6 Address Tailing/ Broadening Issues Decision2->Step6 No Decision2->End Yes Step6->Step3 Re-evaluate

Caption: A systematic workflow for developing an optimized HPLC method for this compound.

References

Troubleshooting low bioactivity of synthetic Clovanediol diacetate batches

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low or inconsistent bioactivity with synthetic batches of Clovanediol diacetate.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a general overview of the troubleshooting process. The following workflow outlines the key areas to investigate when you encounter unexpected results with your synthetic this compound batches.

General_Troubleshooting_Workflow cluster_Initial_Observation Initial Observation cluster_Investigation Investigation Stages cluster_Resolution Resolution A Low or Inconsistent Bioactivity of this compound B Compound Integrity Check A->B Start Here C Experimental Protocol Review B->C D Data Analysis & Interpretation C->D E Identify Root Cause & Implement Corrective Actions D->E

Caption: A high-level overview of the troubleshooting workflow.

Troubleshooting Guide: Low or No Bioactivity

A common issue reported is observing significantly lower than expected or a complete lack of biological activity from a new batch of synthetically derived this compound. This guide will walk you through a systematic approach to identify the potential cause.

Hypothetical Bioactivity Data Across Different Batches

To illustrate the problem, consider the following hypothetical data from a cytotoxicity assay (MTT assay) on a cancer cell line, where the IC50 value represents the concentration of this compound required to inhibit 50% of cell growth.

Batch NumberSynthesis DatePurity (by HPLC)IC50 (µM)AnalystNotes
CD-0012025-01-1599.2%12.5Dr. SmithHistorical positive control batch.
CD-0022025-05-2098.8%15.2Dr. SmithWithin expected activity range.
CD-0032025-09-0299.5%> 100Dr. JonesNew synthesis route trialed.
CD-0042025-10-1095.1%85.7Dr. JonesContains a significant impurity peak.
CD-0052025-11-0599.1%> 100Dr. ChenSame synthesis route as CD-001.

In this example, batches CD-003, CD-004, and CD-005 are showing significantly reduced bioactivity. The following sections provide a logical troubleshooting sequence to diagnose the issue.

Troubleshooting Decision Tree

This decision tree can guide you through the process of pinpointing the source of the low bioactivity.

Troubleshooting_Decision_Tree A Start: Low Bioactivity Observed B Check Compound: Purity & Identity Confirmed? A->B C Re-purify or Re-synthesize Compound B->C No D Check Compound: Solubility Issues? B->D Yes E Optimize Solubilization Protocol D->E Yes F Check Assay: Positive Control Working? D->F No G Troubleshoot Assay Components (Cells, Reagents) F->G No H Check Assay: Protocol Followed Correctly? F->H Yes I Review Protocol & Re-train Personnel H->I No J Hypothesize Alternative Mechanism or Inactive Isomer H->J Yes MTT_Assay_Workflow A 1. Seed Cells (e.g., 5,000 cells/well in 100 µL) B 2. Incubate for 24h (37°C, 5% CO2) A->B C 3. Prepare Serial Dilutions of this compound B->C D 4. Treat Cells (Add 100 µL of compound dilutions) C->D E 5. Incubate for 48-72h (37°C, 5% CO2) D->E F 6. Add MTT Reagent (20 µL/well) E->F G 7. Incubate for 4h (37°C, 5% CO2) F->G H 8. Solubilize Formazan Crystals (Add 150 µL DMSO) G->H I 9. Read Absorbance (570 nm) H->I J 10. Calculate IC50 I->J

Preventing degradation of Clovanediol diacetate during experimental procedures

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Clovanediol diacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a sesquiterpenoid natural product that can be isolated from the leaves of Psidium guajava.[1] As with many ester-containing compounds, its stability is crucial for accurate experimental results. Degradation can lead to the formation of impurities, loss of biological activity, and unreliable data in analytical assays.

Q2: What are the primary degradation pathways for this compound?

The most common degradation pathway for this compound, like other ester-containing molecules, is hydrolysis of the diacetate groups. This reaction can be catalyzed by the presence of acids or bases, leading to the formation of the corresponding monoacetate and clovanediol.[2][3][4]

Q3: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound should be stored at -20°C. For short-term storage, a temperature of 2-8°C is recommended.[5] It is also advisable to store the compound in a tightly sealed container to protect it from moisture and light.

Q4: Which substances are incompatible with this compound?

This compound should not be exposed to strong oxidizing or reducing agents, as well as strong acids and alkalis, as these can promote its degradation.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound.

Problem Potential Cause Recommended Solution
Low Purity of Isolated this compound Degradation during extraction or purification.Use mild extraction and purification techniques. Avoid high temperatures and extreme pH conditions. Consider using a buffered mobile phase for chromatography.
Appearance of Unexpected Peaks in HPLC/GC Analysis Hydrolysis of one or both acetate groups.Prepare samples in a neutral, aprotic solvent immediately before analysis. Ensure the mobile phase is not strongly acidic or basic. Check for and eliminate sources of moisture.
Inconsistent Results in Biological Assays Degradation of the compound in the assay medium.Assess the stability of this compound in the specific assay buffer and under the incubation conditions (pH, temperature). Consider using a freshly prepared stock solution for each experiment.
Poor Recovery of this compound during Sample Preparation Volatilization or adsorption to surfaces.Keep samples and solvents chilled during preparation. Use silanized glassware or low-adsorption microcentrifuge tubes to minimize surface binding. For GC analysis, liquid injection may offer better recovery for less volatile sesquiterpenoids like this compound.[5]

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound, designed to minimize degradation.

Protocol 1: Extraction of this compound from Psidium guajava Leaves

This protocol is a general guide based on methods for extracting natural products from Psidium guajava.[2][5]

  • Preparation of Plant Material : Air-dry fresh Psidium guajava leaves at room temperature until they are brittle. Grind the dried leaves into a coarse powder.

  • Extraction :

    • Macerate the powdered leaves in 50% ethanol at room temperature with occasional stirring for 48 hours.[5]

    • Alternatively, perform a Soxhlet extraction with methanol for 24 hours.[2]

  • Concentration : Filter the extract to remove solid plant material. Concentrate the filtrate under reduced pressure at a temperature not exceeding 40°C to obtain a crude extract.

  • Fractionation :

    • Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

    • This compound is expected to partition into the less polar fractions (e.g., ethyl acetate).

  • Purification :

    • Subject the ethyl acetate fraction to column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) and combine those containing the compound of interest.

    • Perform further purification by preparative HPLC if necessary, using a neutral mobile phase.

Protocol 2: HPLC-UV Analysis of this compound Purity

This is a general method adaptable for the analysis of diacetate compounds.[6][7]

  • Instrumentation : A standard HPLC system with a UV detector.

  • Column : A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase : An isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The optimal ratio may need to be determined empirically. To prevent hydrolysis, ensure the water is deionized and the mobile phase is prepared fresh.

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : As this compound lacks a strong chromophore, detection might be challenging. A low wavelength (e.g., 205-210 nm) should be used.

  • Sample Preparation : Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis : Inject 10-20 µL of the sample and record the chromatogram. Purity can be estimated by the area percentage of the main peak.

Visualizations

Diagram 1: Potential Degradation Pathway of this compound

This diagram illustrates the stepwise hydrolysis of this compound under acidic or basic conditions.

G A This compound B Clovanediol Monoacetate (Isomer 1) A->B Hydrolysis (H+ or OH-) C Clovanediol Monoacetate (Isomer 2) A->C Hydrolysis (H+ or OH-) D Clovanediol B->D Hydrolysis (H+ or OH-) C->D Hydrolysis (H+ or OH-)

Caption: Hydrolysis of this compound to its monoacetate and diol forms.

Diagram 2: Experimental Workflow for Purity Analysis

This workflow outlines the key steps in assessing the purity of a this compound sample.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Weigh Clovanediol Diacetate Sample B Dissolve in Neutral Aprotic Solvent A->B C Filter through 0.45 µm Syringe Filter B->C D Inject into HPLC-UV C->D E Integrate Peak Areas D->E F Calculate Purity E->F G Identify Degradation Products (if any) E->G

Caption: Workflow for the HPLC-based purity assessment of this compound.

References

Enhancing the resolution of NMR signals for Clovanediol diacetate structural elucidation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of NMR signals for the structural elucidation of clovanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in obtaining high-resolution NMR spectra for this compound?

A1: this compound, a sesquiterpenoid, presents several NMR challenges:

  • Signal Overlap: The aliphatic region of the ¹H NMR spectrum is often crowded due to numerous overlapping methylene and methine signals.

  • Methyl Group Resolution: The methyl singlets of the acetate groups and the terpene backbone may be broad or poorly resolved.

  • Quaternary Carbons: Identifying all quaternary carbons in the ¹³C NMR spectrum can be difficult due to their long relaxation times and the absence of directly attached protons.

  • Stereochemistry Determination: Establishing the relative stereochemistry requires clear Nuclear Overhauser Effect (NOE) correlations, which can be ambiguous if signals are not well-resolved.

Q2: Which 2D NMR experiments are essential for the complete structural elucidation of this compound?

A2: A combination of 2D NMR experiments is crucial for unambiguous structural assignment:

  • COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[1][2]

  • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is key for connecting different spin systems and identifying quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the relative stereochemistry.

Q3: How can I improve the signal-to-noise ratio for my ¹³C NMR spectrum, especially for the quaternary carbons?

A3: To enhance the signals of quaternary carbons, you can:

  • Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.

  • Optimize the Relaxation Delay (d1): Use a longer relaxation delay (e.g., 2-5 seconds) to allow for full relaxation of the quaternary carbons.

  • Use a Different Pulse Program: Employing pulse programs like DEPT (Distortionless Enhancement by Polarization Transfer) can help differentiate between CH, CH₂, and CH₃ signals, and by comparing with the full ¹³C spectrum, quaternary carbons can be inferred.

Troubleshooting Guides

Issue 1: Poor Resolution and Overlapping Signals in the ¹H NMR Spectrum

Symptom: The aliphatic region of the ¹H NMR spectrum (typically 1.0-2.5 ppm) shows broad, poorly defined multiplets, making it impossible to extract coupling constants or identify individual proton resonances.

Troubleshooting Steps:

  • Optimize Shimming: Poor magnetic field homogeneity is a common cause of broad peaks. Ensure the spectrometer is properly shimmed before acquiring data.

  • Adjust Sample Concentration: A highly concentrated sample can lead to viscosity-related line broadening. Diluting the sample may improve resolution.

  • Change the Deuterated Solvent: Switching to a different solvent can alter the chemical shifts of protons due to different solvent-solute interactions, potentially resolving overlapping signals. For example, changing from CDCl₃ to benzene-d₆ can induce significant shifts.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformational equilibrium of the molecule.

  • Utilize 2D NMR: If 1D optimization is insufficient, 2D NMR techniques like COSY and TOCSY can help resolve individual spin systems within the overlapped region.[2]

Issue 2: Ambiguous Stereochemical Assignments from NOESY Data

Symptom: The NOESY spectrum shows weak or ambiguous cross-peaks, making it difficult to confidently assign the relative stereochemistry of the clovanediol backbone.

Troubleshooting Steps:

  • Optimize the Mixing Time (tm): The intensity of NOE cross-peaks is dependent on the mixing time. A range of mixing times should be tested to find the optimal value for a molecule of this size. For a sesquiterpenoid, typical mixing times range from 300 to 800 ms.

  • Run a ROESY Experiment: For medium-sized molecules like this compound, ROESY can be more effective than NOESY as it avoids the issue of zero-crossing NOEs. ROESY cross-peaks are always positive, which can simplify interpretation.

  • Improve Spectral Resolution: Ensure the underlying 1D ¹H spectrum has the best possible resolution to minimize overlap in the 2D spectrum.

  • Increase the Number of Scans: For weak NOE signals, increasing the number of transients can improve the signal-to-noise ratio of the cross-peaks.

Experimental Protocols

Table 1: Key 1D and 2D NMR Experiments for this compound
Experiment Purpose Key Parameters
¹H NMR To identify proton chemical shifts, multiplicities, and integrations.Pulse Program: zg30Number of Scans: 16-64Relaxation Delay (d1): 1-2 sAcquisition Time: 3-4 s
¹³C NMR To identify carbon chemical shifts.Pulse Program: zgpg30Number of Scans: 1024-4096Relaxation Delay (d1): 2 s
DEPT-135 To differentiate CH/CH₃ (positive) from CH₂ (negative) signals.Pulse Program: dept135Number of Scans: 256-1024Relaxation Delay (d1): 2 s
COSY To identify scalar-coupled protons (H-H correlations).Pulse Program: cosygpqfNumber of Scans: 2-4 per incrementRelaxation Delay (d1): 1.5 s
HSQC To identify one-bond proton-carbon correlations.Pulse Program: hsqcedetgpsisp2.3Number of Scans: 2-8 per incrementRelaxation Delay (d1): 1.5 s
HMBC To identify two- and three-bond proton-carbon correlations.Pulse Program: hmbcgpndqfNumber of Scans: 8-32 per incrementRelaxation Delay (d1): 2 s
NOESY To identify through-space proton-proton correlations for stereochemistry.Pulse Program: noesygpphNumber of Scans: 8-16 per incrementRelaxation Delay (d1): 2 sMixing Time (d8): 300-800 ms

Data Presentation

Table 2: Typical Chemical Shift Ranges for Key Functional Groups in Sesquiterpenoid Diacetates
Functional Group Proton (¹H) Chemical Shift (ppm) Carbon (¹³C) Chemical Shift (ppm)
Acetate Methyl (CH₃) 1.9 - 2.220 - 23
Acetate Carbonyl (C=O) -169 - 172
Terpene Methyl (CH₃) 0.8 - 1.515 - 30
Methylene (CH₂) adjacent to OAc 3.8 - 4.560 - 70
Methine (CH) adjacent to OAc 4.5 - 5.570 - 85
Aliphatic Methylene/Methine 1.0 - 2.525 - 55
Quaternary Carbons -30 - 50

Visualizations

experimental_workflow cluster_start Initial Analysis cluster_optimization 1D Spectrum Optimization cluster_2d 2D NMR Analysis cluster_stereo Stereochemical Analysis cluster_end Final Structure start Poorly Resolved ¹H NMR Spectrum shim Re-shim Magnet start->shim Check Field Homogeneity concentration Adjust Sample Concentration shim->concentration If still broad solvent Change Deuterated Solvent concentration->solvent If signals overlap temperature Vary Acquisition Temperature solvent->temperature For further separation cosy Acquire COSY temperature->cosy If overlap persists hsqc Acquire HSQC cosy->hsqc hmbc Acquire HMBC hsqc->hmbc noesy Acquire NOESY/ROESY hmbc->noesy To determine stereochemistry elucidation Complete Structural Elucidation noesy->elucidation

Caption: Experimental workflow for enhancing NMR signal resolution.

troubleshooting_pathway start NMR Data Acquisition for this compound q1 Are all signals sharp and well-resolved? start->q1 yes1 Proceed to 2D NMR q1->yes1 Yes no1 Troubleshoot 1D Spectrum q1->no1 No q2 Are proton signals overlapping? yes1->q2 no1->q1 yes2 Run COSY/TOCSY to trace spin systems q2->yes2 Yes no2 Assign ¹H and ¹³C with HSQC/HMBC q2->no2 No yes2->no2 q3 Is stereochemistry ambiguous? no2->q3 yes3 Optimize NOESY mixing time or run ROESY q3->yes3 Yes no3 Propose Final Structure q3->no3 No yes3->no3

Caption: Logical pathway for troubleshooting NMR experiments.

References

Addressing challenges in scaling up the synthesis of Clovanediol diacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing challenges in the synthesis and scaling up of Clovanediol diacetate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for obtaining this compound?

A1: The most common and plausible synthetic route starts with the sesquiterpene β-caryophyllene, which is readily available from natural sources like clove oil. The synthesis involves a two-step process:

  • Synthesis of Clovanediol: This is typically achieved through the epoxidation of the exocyclic double bond of β-caryophyllene, followed by acid-catalyzed ring-opening of the resulting epoxide to yield the diol.

  • Acetylation of Clovanediol: The synthesized Clovanediol is then acetylated using an acetylating agent, such as acetic anhydride, in the presence of a base catalyst to yield this compound.

Q2: What are the main challenges encountered when scaling up the synthesis of this compound?

A2: Scaling up this synthesis can present several challenges:

  • Stereocontrol: The formation of multiple stereoisomers of Clovanediol is possible during the ring-opening of the epoxide. Controlling the stereochemistry can be difficult and may require careful selection of reagents and reaction conditions.

  • Byproduct Formation: Side reactions during both the epoxidation and acetylation steps can lead to the formation of impurities, complicating the purification process.

  • Purification: Separating the desired diacetate from starting materials, mono-acetylated intermediates, and other byproducts on a large scale can be challenging and may require multiple chromatographic steps.

  • Reagent Handling and Cost: The use of certain reagents in large quantities can pose safety and cost issues.

  • Reaction Monitoring: Ensuring complete reaction on a large scale requires careful monitoring to avoid incomplete conversions or degradation of the product.

Q3: How can I purify the final this compound product?

A3: Purification of this compound typically involves column chromatography.[1][2][3][4] The choice of solvent system for chromatography will depend on the polarity of the impurities. A combination of non-polar solvents (like hexane or heptane) and a more polar solvent (like ethyl acetate) is commonly used. It is advisable to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for separation.

Troubleshooting Guides

Part 1: Synthesis of Clovanediol from β-Caryophyllene
Problem Possible Cause(s) Suggested Solution(s)
Low yield of epoxide 1. Incomplete reaction. 2. Degradation of the epoxidizing agent (e.g., m-CPBA). 3. Side reactions due to impurities in the starting material.1. Monitor the reaction closely by TLC. Extend the reaction time if necessary. 2. Use freshly prepared or properly stored epoxidizing agent. 3. Purify the starting β-caryophyllene by distillation or chromatography.
Formation of multiple products during epoxidation 1. Non-selective epoxidation of other double bonds in the molecule. 2. Rearrangement of the epoxide under the reaction conditions.1. Use a more selective epoxidizing agent. 2. Control the reaction temperature carefully; lower temperatures often favor higher selectivity.
Low yield of Clovanediol from epoxide ring-opening 1. Incomplete hydrolysis of the epoxide. 2. Formation of undesired rearrangement products. 3. Difficulties in isolating the polar diol from the aqueous phase.1. Ensure sufficient acid catalyst and reaction time for complete hydrolysis.[5][6] 2. Optimize the acid catalyst and reaction temperature to minimize rearrangements. 3. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate) and consider using a continuous liquid-liquid extractor for better recovery.
Presence of multiple diol isomers The acid-catalyzed ring-opening can lead to a mixture of stereoisomers.[7]This is an inherent challenge. The ratio of isomers may be influenced by the choice of acid and solvent. Purification by column chromatography may be necessary to isolate the desired isomer.
Part 2: Synthesis of this compound from Clovanediol
Problem Possible Cause(s) Suggested Solution(s)
Incomplete acetylation (presence of mono-acetylated product) 1. Insufficient acetylating agent. 2. Steric hindrance at one of the hydroxyl groups.[8][9][10] 3. Short reaction time or low temperature.1. Use a larger excess of acetic anhydride (2.5-3 equivalents per hydroxyl group). 2. Use a more potent catalyst like 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts along with pyridine.[11] 3. Increase the reaction time and/or temperature. Monitor the reaction by TLC until the mono-acetylated intermediate is consumed.
Low yield of diacetate 1. Hydrolysis of the product during work-up. 2. Inefficient extraction of the product. 3. Degradation of the product during purification.1. Ensure the work-up is performed under anhydrous conditions until the acetylating agent is quenched. Use a saturated sodium bicarbonate solution to neutralize the acid.[12][13] 2. Use an appropriate organic solvent for extraction and perform multiple extractions. 3. Use a gentle purification method like flash column chromatography and avoid prolonged exposure to acidic or basic conditions.
Difficult purification 1. Close polarity of the diacetate and byproducts. 2. Presence of residual pyridine or DMAP.1. Optimize the solvent system for column chromatography to achieve better separation. A gradient elution might be necessary. 2. During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove basic catalysts.[12]
Formation of colored impurities The reaction mixture may darken, especially at elevated temperatures.Conduct the reaction at a lower temperature for a longer duration. If colored impurities are non-polar, they can often be removed by passing the crude product through a short plug of silica gel before the main chromatographic purification.

Experimental Protocols

Protocol 1: Synthesis of Clovanediol via Epoxidation and Ring-Opening of β-Caryophyllene

Materials:

  • β-Caryophyllene (purified)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate, saturated aqueous solution

  • Sulfuric acid, dilute aqueous solution (e.g., 1 M)

  • Sodium sulfate, anhydrous

  • Ethyl acetate

  • Hexane

Procedure:

  • Epoxidation:

    • Dissolve β-caryophyllene (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of m-CPBA (1.1 eq) in DCM to the stirred solution.

    • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude caryophyllene oxide.

  • Acid-Catalyzed Ring-Opening:

    • Dissolve the crude caryophyllene oxide in a suitable solvent mixture (e.g., acetone/water or THF/water).

    • Add a catalytic amount of dilute sulfuric acid.

    • Stir the mixture at room temperature and monitor the reaction by TLC until the epoxide is consumed.

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude Clovanediol by column chromatography on silica gel, typically using a hexane-ethyl acetate gradient.

Protocol 2: Acetylation of Clovanediol to this compound

Materials:

  • Clovanediol

  • Acetic anhydride

  • Pyridine, anhydrous

  • 4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid, 1 M aqueous solution

  • Sodium bicarbonate, saturated aqueous solution

  • Sodium sulfate, anhydrous

Procedure:

  • Dissolve Clovanediol (1.0 eq) in a mixture of anhydrous DCM and anhydrous pyridine in a round-bottom flask under an inert atmosphere.

  • Add a catalytic amount of DMAP (e.g., 0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (2.2 eq per hydroxyl group) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete conversion of the starting material and the mono-acetylated intermediate.

  • Cool the reaction mixture back to 0 °C and quench the excess acetic anhydride by the slow addition of water.

  • Dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (to remove pyridine and DMAP), saturated aqueous sodium bicarbonate (to remove acetic acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Data Presentation

Table 1: Reagent Stoichiometry and Typical Yields

Reaction Step Reagent Stoichiometry (eq) Typical Yield (%) Notes
Epoxidation β-Caryophyllene1.085-95Yield of crude epoxide.
m-CPBA1.1
Ring-Opening Caryophyllene oxide1.060-80Yield after purification.
H₂SO₄ (catalyst)0.1
Acetylation Clovanediol1.080-95Yield after purification.
Acetic Anhydride2.2 per -OH
PyridineSolvent
DMAP (catalyst)0.1

Mandatory Visualization

Synthesis_Workflow start β-Caryophyllene epoxidation Epoxidation (m-CPBA, DCM) start->epoxidation epoxide Caryophyllene Oxide epoxidation->epoxide ring_opening Acid-Catalyzed Ring-Opening (H₂SO₄, H₂O) epoxide->ring_opening diol Clovanediol ring_opening->diol purification1 Purification (Column Chromatography) diol->purification1 acetylation Acetylation (Ac₂O, Pyridine, DMAP) diacetate This compound acetylation->diacetate purification2 Purification (Column Chromatography) diacetate->purification2 purification1->acetylation Acetylation_Catalysis cluster_reactants Reactants cluster_intermediates Intermediates cluster_reaction Reaction Acetic_Anhydride Acetic Anhydride Acetylpyridinium_Ion Acetylpyridinium Ion (Highly Reactive) Acetic_Anhydride->Acetylpyridinium_Ion Activation by Catalyst Pyridine_DMAP Pyridine / DMAP Pyridine_DMAP->Acetylpyridinium_Ion Clovanediol_Diacetate This compound Acetylpyridinium_Ion->Clovanediol_Diacetate Nucleophilic Attack Clovanediol Clovanediol (-OH) Clovanediol->Clovanediol_Diacetate

References

Method refinement for accurate quantification of Clovanediol diacetate in complex mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Clovanediol diacetate in complex mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing poor peak shape and tailing for this compound during HPLC analysis. What are the possible causes and solutions?

Possible Causes:

  • Inappropriate Column Chemistry: The stationary phase of your HPLC column may not be optimal for the separation of this compound from other matrix components.

  • Mobile Phase Issues: The pH, composition, or additives in your mobile phase may not be suitable, leading to secondary interactions with the column.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

  • Column Degradation: The column may be nearing the end of its lifespan or have been fouled by previous analyses.

Troubleshooting Solutions:

  • Column Selection: Consider using a C18 reversed-phase column for non-volatile compounds like this compound.[1] For potentially better separation, explore alternative chemistries like phenyl-hexyl columns.

  • Mobile Phase Optimization:

    • Adjust the organic modifier (e.g., acetonitrile or methanol) gradient to improve peak resolution.

    • Incorporate a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to suppress silanol interactions and improve peak shape.[1][2]

  • Sample Dilution: Dilute your sample to a concentration within the linear range of your calibration curve.

  • Column Washing and Replacement: Implement a robust column washing procedure after each batch of samples. If peak shape does not improve, replace the column.

Q2: My quantitative results for this compound are inconsistent and show high variability between replicate injections. What should I investigate?

Possible Causes:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement.[3][4][5] This is a common issue in complex biological or environmental samples.[6][7]

  • Inadequate Sample Preparation: Incomplete extraction or insufficient cleanup of the sample can introduce interfering substances.

  • Instrument Instability: Fluctuations in the HPLC pump, detector, or mass spectrometer can cause variability.

  • Standard and Sample Stability: this compound may be degrading in the sample or standard solutions.

Troubleshooting Solutions:

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[5][7]

    • Develop a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove interfering matrix components.[6]

    • Use a matrix-matched calibration curve to compensate for consistent matrix effects.

  • Optimize Sample Preparation: Review and optimize your extraction protocol to ensure complete and reproducible recovery of this compound.

  • Instrument Check: Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications.

  • Stability Assessment: Investigate the stability of this compound in your sample matrix and standard solutions under the storage and analysis conditions.[8]

Q3: I am not detecting this compound, or the signal is very low, even though I expect it to be present in my samples. What are the potential reasons?

Possible Causes:

  • Sub-optimal Ionization Source Settings (for LC-MS): The electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source parameters may not be optimized for this compound.

  • Incorrect Mass Spectrometry (MS) Parameters: The selected precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) may not be the most abundant or specific.

  • Degradation of the Analyte: this compound may have degraded during sample collection, storage, or preparation.

  • Poor Extraction Recovery: The chosen extraction method may not be efficient for recovering this compound from the sample matrix.

Troubleshooting Solutions:

  • Ionization Source Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to optimize parameters such as spray voltage, gas flows, and temperature.

  • MS Parameter Optimization: Use a full scan or product ion scan to identify the most abundant and specific precursor and product ions for this compound.

  • Investigate Stability: Conduct stability studies at different temperatures and time points to assess the stability of this compound.

  • Extraction Efficiency Evaluation: Spike a blank matrix with a known amount of this compound and perform the extraction to determine the recovery rate.

Quantitative Data Summary

Table 1: Comparison of Extraction Methods for this compound from a Complex Matrix

Extraction MethodMean Recovery (%)Standard Deviation (%)
Liquid-Liquid Extraction (LLE)75.28.5
Solid-Phase Extraction (SPE)92.83.1
QuEChERS85.16.2

Table 2: Matrix Effect Evaluation in Different Biological Matrices

MatrixMean Matrix Effect (%)Classification
Plasma-25.8Ion Suppression
Urine+15.3Ion Enhancement
Tissue Homogenate-45.2Severe Ion Suppression

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of this compound in a complex biological matrix.

1. Sample Preparation (Solid-Phase Extraction) a. Condition an SPE cartridge with methanol followed by water. b. Load 1 mL of the sample onto the SPE cartridge. c. Wash the cartridge with 5% methanol in water to remove polar interferences. d. Elute this compound with an appropriate organic solvent (e.g., acetonitrile). e. Evaporate the eluate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in the mobile phase for injection.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with 20% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. MS/MS Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • Precursor Ion > Product Ion: To be determined by direct infusion of a this compound standard.
  • Collision Energy: Optimize for the specific MRM transition.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Complex Mixture Sample SPE Solid-Phase Extraction Sample->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution HPLC HPLC Separation Reconstitution->HPLC MSMS MS/MS Detection HPLC->MSMS Data Data Acquisition MSMS->Data Quantification Quantification Data->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic Start Inaccurate Quantification CheckPeakShape Poor Peak Shape? Start->CheckPeakShape CheckVariability High Variability? CheckPeakShape->CheckVariability No OptimizeHPLC Optimize HPLC Method (Column, Mobile Phase) CheckPeakShape->OptimizeHPLC Yes CheckSignal Low/No Signal? CheckVariability->CheckSignal No EvaluateMatrix Evaluate Matrix Effects CheckVariability->EvaluateMatrix Yes End Accurate Quantification CheckSignal->End No OptimizeMS Optimize MS Parameters CheckSignal->OptimizeMS Yes CheckOverload Check for Overload OptimizeHPLC->CheckOverload CheckOverload->CheckVariability OptimizeSamplePrep Optimize Sample Prep EvaluateMatrix->OptimizeSamplePrep CheckStability Check Analyte Stability OptimizeSamplePrep->CheckStability CheckStability->CheckSignal CheckRecovery Check Extraction Recovery OptimizeMS->CheckRecovery CheckRecovery->End

Caption: Troubleshooting decision tree for this compound analysis.

References

Validation & Comparative

Unveiling the Anti-Inflammatory Potential of Clove Oil and Its Constituents in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

Absence of data on Clovanediol diacetate necessitates a focused review of Clove Oil, a related natural product with demonstrated anti-inflammatory efficacy in animal studies. While research specifically detailing the anti-inflammatory properties of this compound in animal models is not publicly available, a significant body of evidence supports the potent anti-inflammatory effects of Clove Oil and its primary active components, eugenol and eugenyl acetate. This guide provides a comprehensive comparison of the experimental data confirming these effects, offering valuable insights for researchers and drug development professionals.

Attenuation of Edema in Animal Models

Clove oil and its derivatives have been shown to significantly reduce inflammation in classic animal models. The carrageenan-induced paw edema model, a standard for assessing acute inflammation, has been frequently used to evaluate the efficacy of these natural compounds.

In studies utilizing this model, oral or intraperitoneal administration of clove oil or eugenol has resulted in a dose-dependent reduction in paw swelling. For instance, a study demonstrated that clove oil administered intraperitoneally at a dose of 33 mg/kg produced a 50.6% inhibition of mouse paw edema induced by carrageenan[1][2]. Another study using oral administration of eugenol at 200 mg/kg showed significant inhibition of carrageenan-induced paw edema in rats[3].

The cotton pellet-induced granuloma model, which mimics the proliferative phase of chronic inflammation, has also been employed. In one such study, oral administration of a clove oil extract at 10 mg/kg in rats led to a significant decrease in granuloma weight, indicating suppression of the proliferative inflammatory phase[4][5].

Table 1: Comparison of Anti-Inflammatory Effects of Clove Oil and Eugenol in Edema Models

Compound Animal Model Dose Route of Administration Percentage Inhibition of Edema/Granuloma Reference
Clove OilCarrageenan-induced paw edema (mouse)33 mg/kgIntraperitoneal50.6%[1][2]
EugenolCarrageenan-induced paw edema (rat)200 mg/kgOralSignificant inhibition[3]
Clove Oil ExtractCotton pellet-induced granuloma (rat)10 mg/kgOralSignificant decrease in granuloma weight[4][5]
Clove OilCarrageenan-induced paw edema (rat)0.05 mL/kgIntraperitoneal90.15%[6]

Modulation of Pro-Inflammatory Cytokines

The anti-inflammatory action of clove oil and eugenol is further substantiated by their ability to modulate the production of key pro-inflammatory cytokines. These signaling molecules play a crucial role in the initiation and propagation of the inflammatory cascade.

  • Tumor Necrosis Factor-alpha (TNF-α): Treatment with a clove oil extract in a rat model of chronic inflammation resulted in a significant decrease in the levels of the pro-inflammatory cytokine TNF-α[4][5][7].

  • Interleukin-1beta (IL-1β) and Interleukin-6 (IL-6): In vivo studies in mice have shown that a water-soluble extract of clove inhibited the production of both IL-1β and IL-6 by macrophages[8][9]. Essential oil of clove also demonstrated in vitro inhibition of these cytokines[8][9]. Furthermore, eugenol has been shown to down-regulate IL-6 and IL-8 in the context of breast cancer stem cells by inhibiting the NF-κB signaling pathway[10].

Conversely, clove oil extract has been observed to increase the levels of the anti-inflammatory cytokine IL-10, which aids in resolving inflammation and preventing tissue damage[4][5].

Inhibition of Key Inflammatory Signaling Pathways

The molecular mechanisms underlying the anti-inflammatory effects of clove oil and its constituents involve the inhibition of major signaling pathways that regulate the expression of inflammatory mediators.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Eugenol has been shown to suppress NF-κB activation. In a rat model of gastric carcinogenesis, eugenol administration suppressed NF-κB activation by inhibiting the degradation of IκBα, an inhibitor of NF-κB[11]. Further studies have demonstrated that eugenol and its derivatives can attenuate the DNA binding of NF-κB[12]. This inhibition of NF-κB leads to the downregulation of its target genes, which include many pro-inflammatory cytokines and enzymes.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB Degradation of IκBα Gene Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Gene Transcription Eugenol Eugenol Eugenol->IKK Inhibits Eugenol->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by Eugenol.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial cascade involved in inflammation. Eugenol has been found to perturb the RANKL-induced phosphorylation and activation of MAPK pathways[13]. Specifically, derivatives of eugenol have been shown to suppress the phosphorylation of ERK1/2, JNK, and p38 MAPK[12]. By inhibiting these kinases, eugenol can effectively reduce the downstream inflammatory response.

MAPK_Pathway Stimuli Inflammatory Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Inflammation Inflammatory Response TranscriptionFactors->Inflammation Eugenol Eugenol Eugenol->MAPK Inhibits Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by Eugenol.

Experimental Protocols

Carrageenan-Induced Paw Edema

This widely used model assesses acute inflammation.

  • Animals: Typically, Wistar rats or Swiss albino mice are used.

  • Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of the animals.

  • Treatment: The test compound (e.g., Clove Oil, Eugenol) or a standard anti-inflammatory drug (e.g., Indomethacin, Piroxicam) is administered, usually orally or intraperitoneally, at a specified time before or after the carrageenan injection.

  • Measurement of Edema: The volume of the paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Grouping of Animals (Control, Standard, Test) Animal_Acclimatization->Grouping Treatment Administration of Test Compound/Vehicle Grouping->Treatment Induction Induction of Paw Edema (Carrageenan Injection) Treatment->Induction Measurement Measurement of Paw Volume Induction->Measurement Data_Analysis Data Analysis (% Inhibition) Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Cotton Pellet-Induced Granuloma

This model is used to evaluate the chronic anti-inflammatory activity of a substance.

  • Animals: Wistar rats are commonly used.

  • Implantation of Cotton Pellets: Sterile, pre-weighed cotton pellets are surgically implanted subcutaneously in the axilla or groin region of the anesthetized rats.

  • Treatment: The test compound or standard drug is administered daily for a specific period, typically 7 to 9 days.

  • Explantation and Measurement: On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised, dried, and weighed.

  • Data Analysis: The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet. The percentage inhibition of granuloma formation is determined by comparing the treated groups with the control group.

References

A Comparative Analysis of Sesquiterpene Cytotoxicity: Evaluating Alternatives to Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

A notable gap in publicly accessible research exists regarding the specific cytotoxic activity of Clovanediol diacetate. To provide a valuable comparative guide for researchers, scientists, and drug development professionals, this document will focus on the cytotoxic profiles of other well-characterized sesquiterpenes. This analysis will offer insights into the potential anti-cancer activities within this class of natural compounds, thereby serving as a foundational resource for further investigation.

Sesquiterpenes, a class of 15-carbon isoprenoids, are widely distributed in the plant kingdom and have garnered significant attention for their diverse pharmacological properties, including potent cytotoxic effects against various cancer cell lines. While data on this compound is not available, a wealth of information on other sesquiterpenes, such as β-caryophyllene and its oxide derivative, provides a strong basis for understanding the potential mechanisms and efficacy of this compound class.

Comparative Cytotoxic Activity of Selected Sesquiterpenes

The cytotoxic potential of sesquiterpenes is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for several representative sesquiterpenes against a panel of human cancer cell lines.

SesquiterpeneCancer Cell LineIC50 (µM)Reference
β-caryophyllene oxideHepG2 (Liver)3.95[1]
AGS (Gastric)12.6[1]
HeLa (Cervical)13.55[1]
SNU-1 (Gastric)16.79[1]
SNU-16 (Gastric)27.39[1]
PC-3 (Prostate)Induces apoptosis[2]
MCF-7 (Breast)24[3]
β-caryophylleneT24 (Bladder)Inhibits cytotoxicity[4]
5637 (Bladder)Inhibits cytotoxicity[4]
A549 (Lung)Not significantly toxic below 100 µM[5]
AcetoxydihydrodamsinColo205 (Colon)7.64 (Cytotoxic), 5.14 (Antiproliferative)[6]
Colo320 (Colon)3.67 (Antiproliferative)[6]
1'-NoraltamisinColo320 (Colon)8.78 (Antiproliferative)[6]
PsilostachyinColo320 (Colon)5.29 (Antiproliferative)[6]
SpiciforminU-937 (Leukemia)Cytotoxic[7]
HL-60 (Leukemia)Cytotoxic[7]
Spiciformin Acetyl DerivativeU-937 (Leukemia)Cytotoxic[7]
HL-60 (Leukemia)Cytotoxic[7]
PolygodialMCF-7 (Breast)Highly cytotoxic[8]
CoN (Colon)Less cytotoxic than in cancer cells[8]
PC-3 (Prostate)Highly cytotoxic[8]

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sesquiterpenes). A control group receiving only the vehicle (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of many sesquiterpenes are mediated through the induction of apoptosis, or programmed cell death. A simplified representation of a signaling pathway involved in sesquiterpene-induced apoptosis and a typical experimental workflow for assessing cytotoxicity are depicted below.

apoptosis_pathway cluster_stimulus External/Internal Stimuli cluster_pathways Apoptotic Pathways cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome Sesquiterpene Sesquiterpene Mitochondrial_Pathway Mitochondrial Pathway Bcl-2 family regulation Cytochrome c release Sesquiterpene->Mitochondrial_Pathway:p1 Death_Receptor_Pathway Death Receptor Pathway Fas/TNF receptor activation Sesquiterpene->Death_Receptor_Pathway:p1 Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Mitochondrial_Pathway:p2->Initiator_Caspases Death_Receptor_Pathway:p1->Initiator_Caspases Effector_Caspases Effector Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Effector_Caspases Apoptosis Apoptosis Effector_Caspases->Apoptosis cytotoxicity_workflow Start Start Cell_Culture 1. Cell Line Selection & Culture Start->Cell_Culture Compound_Prep 2. Sesquiterpene Stock Solution Prep Cell_Culture->Compound_Prep Seeding 3. Cell Seeding in Multi-well Plates Compound_Prep->Seeding Treatment 4. Treatment with Serial Dilutions Seeding->Treatment Incubation 5. Incubation (24-72 hours) Treatment->Incubation Assay 6. Cytotoxicity Assay (e.g., MTT) Incubation->Assay Data_Acquisition 7. Data Acquisition (e.g., Plate Reader) Assay->Data_Acquisition Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Analysis End End Analysis->End

References

A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Detection of Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of Clovanediol diacetate against a standard Gas Chromatography-Mass Spectrometry (GC-MS) method. The validation of the new HPLC-UV method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[1][2][3] Experimental data and detailed protocols are provided to allow for a thorough and objective comparison.

Introduction to this compound and Analytical Challenges

This compound is a sesquiterpenoid natural product.[4][5][6] Accurate and reliable quantification of this analyte is crucial for research, development, and quality control purposes. While GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, a robust HPLC-UV method can offer advantages in terms of accessibility, cost-effectiveness, and ease of use for routine analysis. This guide details the validation of a novel Reverse-Phase HPLC (RP-HPLC) method and compares its performance characteristics to a conventional GC-MS method.

Methodology Comparison

A summary of the instrumental conditions for the new HPLC-UV method and the comparative GC-MS method is presented below.

ParameterNew HPLC-UV Method Alternative GC-MS Method
Instrumentation HPLC system with UV DetectorGas Chromatograph with Mass Spectrometer
Column C18 reverse-phase (4.6 x 150 mm, 5 µm)DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
Mobile Phase/Carrier Gas Acetonitrile:Water (70:30 v/v)Helium (1 mL/min)
Flow Rate 1.0 mL/min-
Detection Wavelength 210 nm-
Injector Temperature -250°C
Oven Program -80°C (1 min), ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode -Electron Ionization (EI)
Mass Range -50-500 m/z
Injection Volume 10 µL1 µL (splitless)

Experimental Protocols

Standard and Sample Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Calibration standards were prepared by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. For accuracy studies, a blank matrix was spiked with known concentrations of this compound.

HPLC-UV Method Protocol

The HPLC system was equilibrated with the mobile phase for 30 minutes prior to analysis. The prepared standards and samples were injected into the system, and the chromatograms were recorded. The peak area of this compound was used for quantification.

GC-MS Method Protocol

The GC-MS system was conditioned prior to analysis. The prepared standards and samples were injected into the gas chromatograph. The mass spectrometer was operated in full scan mode, and the extracted ion chromatogram corresponding to a characteristic fragment of this compound was used for quantification.

Method Validation Results

The new HPLC-UV method was validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) as per ICH Q2(R1) guidelines.[1][3][7]

Table 1: Comparison of Method Validation Parameters
Validation ParameterNew HPLC-UV Method Alternative GC-MS Method ICH Q2(R1) Acceptance Criteria
Specificity No interference from blank matrixNo interference from blank matrixThe method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (R²) 0.99950.9991R² ≥ 0.995
Range (µg/mL) 5 - 801 - 50The range is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%Typically 80-120% for assay of a drug substance.[3]
Precision (%RSD)
- Repeatability0.85%1.10%RSD ≤ 2%
- Intermediate Precision1.25%1.55%RSD ≤ 2%
LOD (µg/mL) 1.50.5Signal-to-noise ratio of 3:1
LOQ (µg/mL) 5.01.0Signal-to-noise ratio of 10:1
Robustness Unaffected by minor changes in mobile phase composition and flow rateUnaffected by minor changes in oven temperature ramp and carrier gas flow rateThe reliability of an analytical procedure with respect to deliberate variations in method parameters.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the validation of the new analytical method.

Method_Validation_Workflow Standard_Prep Standard & Sample Preparation Method_Dev Method Development (HPLC-UV) Specificity Specificity Method_Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Data_Analysis Data Analysis & Comparison with GC-MS Robustness->Data_Analysis Final_Report Validation Report Data_Analysis->Final_Report

Caption: Workflow for the validation of the new analytical method.

Signaling Pathway (Illustrative)

While this compound does not have a defined signaling pathway, the following diagram illustrates a generic signal transduction pathway for context.

Signaling_Pathway Ligand Ligand (e.g., Drug Molecule) Receptor Receptor Ligand->Receptor Binding Transducer Signal Transducer Receptor->Transducer Activation Amplifier Amplifier Enzyme Transducer->Amplifier Activation Second_Messenger Second Messenger Amplifier->Second_Messenger Production Effector Effector Protein (e.g., Kinase) Second_Messenger->Effector Activation Response Cellular Response Effector->Response Regulation

Caption: A generic signaling pathway illustration.

Conclusion

The validation results demonstrate that the new HPLC-UV method is specific, linear, accurate, precise, and robust for the quantification of this compound. While the GC-MS method offers a lower limit of detection and quantitation, the HPLC-UV method provides comparable performance across other validation parameters and is well-suited for routine analysis. The choice between the two methods will depend on the specific requirements of the analysis, such as the need for high sensitivity versus the desire for a more accessible and cost-effective technique. This validated HPLC-UV method represents a reliable alternative for the quality control and analysis of this compound.

References

Lack of Publicly Available Data Hinders Comparative Analysis of Clovanediol Diacetate's Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant gap in the understanding of Clovanediol diacetate's biological activity across different cell lines. Despite its identification as a natural product, there is a notable absence of published research detailing its cytotoxic, anti-inflammatory, or other biological effects in vitro. This lack of publicly accessible data makes a direct cross-validation and comparative analysis of its performance in various cell lines currently unfeasible.

Initial searches for "this compound" confirm its chemical identity and origin from the guava plant (Psidium guajava). However, these searches did not yield any studies presenting quantitative data, such as IC50 values for cytotoxicity, or detailed experimental protocols related to its biological evaluation. Furthermore, no information is available regarding the signaling pathways that may be modulated by this specific compound.

Without foundational research demonstrating the bioactivity of this compound, the creation of a detailed comparison guide for researchers, scientists, and drug development professionals is not possible. Such a guide would require robust experimental data to construct meaningful comparisons, outline methodologies, and visualize molecular interactions.

Future research initiatives are necessary to isolate and characterize the biological effects of this compound. Should such data become available, a thorough comparative analysis could be conducted. At present, any attempt to create the requested guide would be purely speculative and lack the required scientific basis.

For researchers interested in the bioactivity of related compounds, a wealth of information exists for other sesquiterpenoids and natural products. A comparative guide on a better-studied molecule with established biological activity across multiple cell lines could be produced as an alternative.

Evaluating the Synergistic Effects of Clovanediol Diacetate with Known Antibiotics: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the research regarding the synergistic effects of Clovanediol diacetate with known antibiotics. At present, there are no published studies detailing the combined antimicrobial activity of this specific sesquiterpenoid with existing antibiotic agents.

This compound is a natural product that has been isolated from organisms such as Psidium guajava.[1] While the broader field of phytopharmacology has extensively investigated the synergistic potential of various plant-derived compounds with antibiotics to combat antimicrobial resistance, this compound itself does not appear to have been a subject of such studies.[2][3][4][5][6]

The evaluation of synergistic interactions between natural products and antibiotics is a critical area of research aimed at enhancing the efficacy of current antimicrobial drugs, potentially reversing microbial resistance, and reducing dose-related toxicity.[2][3] Standard methodologies for these investigations, such as the checkerboard microdilution assay to determine the Fractional Inhibitory Concentration Index (FICI), are well-established.[4] An FICI value of ≤ 0.5 is typically indicative of a synergistic interaction.[4][5]

Despite the existence of these established protocols and the growing interest in natural product-antibiotic combinations, research has focused on other compounds, leaving the potential of this compound unexplored in this context.

Due to the absence of experimental data on the synergistic effects of this compound with antibiotics, it is not possible to provide a comparative guide, detail experimental protocols, or generate visualizations on this specific topic. The scientific community has not yet published research that would form the basis for such an analysis.

Future research is warranted to explore the potential of this compound as a synergistic agent. Such studies would need to involve initial screening for antimicrobial activity, followed by systematic testing in combination with a panel of clinically relevant antibiotics against a range of pathogenic bacteria. These investigations would be the first step in determining if this compound holds any promise in the ongoing effort to overcome antimicrobial resistance.

For researchers and drug development professionals interested in this area, the focus would need to be on generating novel, foundational data for this specific compound.

References

Independent Verification of NMR Data for Clovanediol Diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the independent verification of published data is a cornerstone of scientific rigor. This guide provides a framework for the independent verification of Nuclear Magnetic Resonance (NMR) data for the sesquiterpenoid, clovanediol diacetate, a natural product isolated from Psidium guajava.

While a comprehensive search of scientific literature and chemical databases did not yield publicly available, independently verified ¹H and ¹³C NMR data for this compound, this guide presents a systematic approach to such a verification process. We will use a hypothetical set of published data to illustrate the comparative methodology.

Data Presentation: Hypothetical Published vs. Experimental Data

The primary step in verification is a direct comparison of the originally published NMR data with newly acquired experimental data. All quantitative information should be meticulously organized in tables to facilitate a clear assessment of consistency and identify any discrepancies.

Table 1: Comparison of ¹H NMR Data for this compound (500 MHz, CDCl₃)

Hypothetical Published Data Experimental Verification Data
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Chemical Shift (δ) ppm
e.g., 4.85dd10.5, 5.2
e.g., 2.15s
e.g., 2.08s
e.g., 1.25s
e.g., 1.05s
e.g., 0.95d6.8

Table 2: Comparison of ¹³C NMR Data for this compound (125 MHz, CDCl₃)

Hypothetical Published Data Experimental Verification Data
Chemical Shift (δ) ppm Carbon Type (DEPT) Chemical Shift (δ) ppm
e.g., 170.5C
e.g., 170.2C
e.g., 85.3C
e.g., 78.1CH
e.g., 55.4C
e.g., 45.2CH₂
e.g., 41.7CH
e.g., 38.9CH₂
e.g., 35.6C
e.g., 33.4CH₃
e.g., 28.7CH₂
e.g., 25.9CH₂
e.g., 22.8CH₃
e.g., 21.4CH₃
e.g., 21.2CH₃

Experimental Protocols

Detailed and consistent experimental procedures are critical for the reproducibility of NMR data. The following is a standard protocol for the acquisition of NMR data for a sesquiterpenoid diacetate like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Standard single-pulse sequence (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Acquisition Time: 3.28 s

  • Spectral Width: 12 ppm

  • Data Processing: Apply a line broadening of 0.3 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Program: Proton-decoupled single-pulse sequence (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.09 s

  • Spectral Width: 240 ppm

  • Data Processing: Apply a line broadening of 1.0 Hz using an exponential window function prior to Fourier transformation. Phase and baseline correct the spectrum. Calibrate the chemical shifts relative to the CDCl₃ solvent peak at 77.16 ppm.

DEPT-135 Spectroscopy:

  • Run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

Visualization of the Verification Workflow

The logical flow of the independent verification process can be visualized as follows:

verification_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis and Comparison start Start: Published NMR Data for this compound exp_protocol Define Standardized Experimental Protocol start->exp_protocol tabulate_published Tabulate Published NMR Data start->tabulate_published sample_prep Prepare Sample of This compound exp_protocol->sample_prep nmr_acq Acquire 1H and 13C NMR Spectra sample_prep->nmr_acq data_proc Process and Calibrate NMR Data nmr_acq->data_proc tabulate_exp Tabulate Experimental NMR Data data_proc->tabulate_exp compare_data Compare Chemical Shifts, Multiplicities, and Coupling Constants tabulate_published->compare_data tabulate_exp->compare_data consistent Data are Consistent compare_data->consistent Yes inconsistent Discrepancies Identified compare_data->inconsistent No report Publish Verification Report consistent->report inconsistent->report

Caption: Workflow for the independent verification of NMR data.

This guide provides a robust framework for the independent verification of NMR data, ensuring the reliability and reproducibility of scientific findings. While the specific data for this compound remains elusive in the public domain, the principles and methodologies outlined here are universally applicable to the structural elucidation and verification of natural products.

Assessing the Reproducibility of Clovanediol Diacetate Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Clovanediol diacetate is a known natural product that can be isolated from Psidium guajava (guava).[1] This suggests that the compound may be more frequently obtained through extraction from natural sources rather than through total chemical synthesis. While the total synthesis of structurally related clovane-type sesquiterpenes, such as clovan-2,9-dione, has been reported,[2][3] a specific and reproducible protocol for the diacetate derivative remains elusive in the surveyed literature.

This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the available information and a framework for approaching the synthesis of similar compounds, while highlighting the current knowledge deficit for this compound itself.

Quantitative Data Summary

Due to the absence of published synthesis protocols for this compound, a comparative table of quantitative data (e.g., yields, reaction times, purity) cannot be constructed.

Conceptual Experimental Workflow for Sesquiterpene Diacetate Synthesis

While a specific protocol for this compound is unavailable, a general workflow for the synthesis of a sesquiterpene diacetate can be conceptualized. This typically involves two key stages: the synthesis of the core sesquiterpene diol (clovanediol in this case) and the subsequent acetylation of the hydroxyl groups.

The synthesis of the clovane skeleton is a complex challenge in organic synthesis. Reported strategies for related molecules involve multi-step sequences, often featuring key steps such as cycloadditions and intramolecular aldol reactions to construct the characteristic tricyclic bridged-ring system.[2][3]

Once the diol is obtained, a standard acetylation reaction would be performed. A generalized protocol for this step is provided below.

General Experimental Protocol: Acetylation of a Diol

This protocol is a generalized procedure and would require optimization for the specific substrate, Clovanediol.

Materials:

  • Clovanediol

  • Acetic anhydride

  • Pyridine or another suitable base (e.g., triethylamine, DMAP)

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Dissolution: Dissolve the diol in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add the base (e.g., pyridine) to the solution.

  • Acetylation: Cool the mixture in an ice bath and add acetic anhydride dropwise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers sequentially with dilute acid (if a basic catalyst was used), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure diacetate.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Visualizing a Conceptual Synthesis Pathway

The following diagram illustrates a high-level conceptual pathway for the synthesis of a generic sesquiterpene diacetate, highlighting the key stages that would be involved.

G cluster_0 Core Skeleton Synthesis cluster_1 Acetylation start Starting Materials intermediate [Multistep Synthesis] Cycloadditions, Rearrangements, etc. start->intermediate diol Sesquiterpene Diol (e.g., Clovanediol) intermediate->diol acetylation Acetylation (Acetic Anhydride, Base) diol->acetylation purification Purification (Chromatography) acetylation->purification product Sesquiterpene Diacetate (e.g., this compound) purification->product

Conceptual workflow for sesquiterpene diacetate synthesis.

At present, there is a clear lack of published, detailed, and reproducible protocols for the chemical synthesis of this compound. This prevents a thorough assessment of reproducibility and a comparison of different synthetic routes. Researchers interested in this molecule may need to focus on isolation from natural sources or undertake significant developmental work to establish a reliable synthetic pathway. The general principles of sesquiterpene synthesis and diol acetylation provide a starting point for such an endeavor. Future publications detailing the synthesis of this compound would be a valuable contribution to the field of natural product chemistry.

References

Benchmarking the Purity of Commercially Available Clovanediol Diacetate Standards: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of analytical standards is paramount for accurate quantification, impurity profiling, and ensuring the reliability of experimental results. This guide provides an objective comparison of commercially available Clovanediol diacetate standards, supported by detailed experimental data and protocols. This compound, a sesquiterpenoid derivative, is a valuable chiral building block in organic synthesis. The presence of impurities can significantly impact reaction yields, stereoselectivity, and the toxicological profile of final products.

This comparative analysis focuses on the purity assessment of this compound standards obtained from three representative commercial suppliers. The evaluation was conducted using two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of volatile and semi-volatile impurities, and High-Performance Liquid Chromatography (HPLC) for the assessment of non-volatile impurities and overall purity.

Quantitative Purity Analysis

The purity of this compound standards from three commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was determined using both GC-MS and HPLC. The results, including the percentage of the main compound and the detected impurities, are summarized in the table below.

SupplierAnalytical MethodPurity (%)Impurity 1 (%) (Retention Time/Index)Impurity 2 (%) (Retention Time/Index)
Supplier A GC-MS98.50.8 (Clovenediol monoacetate)0.4 (Unidentified sesquiterpenoid)
HPLC-UV98.21.1 (Clovenediol monoacetate)0.5 (Polar impurity)
Supplier B GC-MS99.70.2 (Residual solvent - Hexane)0.1 (Unidentified)
HPLC-UV99.60.3 (Non-polar impurity)Not Detected
Supplier C GC-MS97.21.5 (Isothis compound)0.9 (Oxidation product)
HPLC-UV96.91.8 (Isothis compound)1.0 (Multiple minor impurities)

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method was employed for the separation and identification of volatile and semi-volatile impurities in the this compound standards.

Sample Preparation: A stock solution of each this compound standard was prepared by dissolving 10 mg of the substance in 1 mL of n-hexane.[1] An internal standard, such as hexadecane, can be added for precise quantification.[2] The solution was then diluted to a final concentration of 100 µg/mL for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.

  • Mass Spectrometer: Agilent 5975C MS detector or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

Data Analysis: Peak identification was performed by comparing the mass spectra with the NIST library database.[1] Purity was calculated based on the relative peak area percentage of the main component.

High-Performance Liquid Chromatography (HPLC) Analysis

This technique was utilized to assess the purity and quantify non-volatile impurities.

Sample Preparation: A stock solution of each this compound standard was prepared by dissolving 10 mg of the substance in 10 mL of acetonitrile. The solution was then filtered through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a photodiode array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

  • Gradient Program: Start with 50% A, increase to 95% A over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Analysis: Purity was determined by calculating the area percentage of the main peak relative to the total peak area.

Visualizing the Experimental Workflow

To provide a clear overview of the analytical process, the experimental workflows for GC-MS and HPLC analysis are depicted below using Graphviz diagrams.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 10 mg of Clovediol Diacetate Standard B Dissolve in 1 mL of n-Hexane A->B C Dilute to 100 µg/mL B->C D Inject 1 µL into GC-MS C->D E Separation on HP-5ms Column D->E F Mass Spectral Analysis E->F G Peak Identification (NIST Library) F->G H Purity Calculation (Area %) G->H

Caption: Workflow for GC-MS Purity Analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh 10 mg of Clovediol Diacetate Standard B Dissolve in 10 mL of Acetonitrile A->B C Filter through 0.45 µm Syringe Filter B->C D Inject 10 µL into HPLC C->D E Separation on C18 Column D->E F UV Detection at 210 nm E->F G Peak Integration F->G H Purity Calculation (Area %) G->H

Caption: Workflow for HPLC Purity Analysis of this compound.

References

Safety Operating Guide

Navigating the Disposal of Clovanediol Diacetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other scientific endeavors, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and protecting the broader ecosystem. This guide provides essential, step-by-step procedures for the proper disposal of clovanediol diacetate, a sesquiterpenoid isolated from Psidium guajava.[1] While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance for transport, it also notes potential harm to the aquatic environment, necessitating careful disposal.[2]

Immediate Safety and Handling Protocols

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation. In the event of a spill, absorb the material with an inert substance like vermiculite or dry sand, collect the absorbed material into a designated hazardous waste container, and then ventilate and clean the affected area.

Step-by-Step Disposal Plan for this compound

Given the potential for environmental harm, this compound and any materials contaminated with it should be treated as chemical waste and disposed of through an approved hazardous waste management service.[3][4] Do not discharge this compound into the environment or down the drain.[2][4]

1. Waste Segregation and Collection:

  • All this compound waste, including residual amounts in containers and contaminated consumables such as pipette tips, weighing boats, and absorbent materials, must be collected in a designated and compatible waste container.[4][5]

  • Ensure the waste container is leak-proof and can be tightly sealed.[5] Plastic containers are often preferred for chemical waste.[6]

  • Do not mix this compound waste with other incompatible chemical waste streams. It is best practice to segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents.[5][7]

2. Labeling of Waste Containers:

  • Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."[4]

  • The label should also include the date when the first waste was added to the container.

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[6][7]

  • The SAA must be inspected weekly for any signs of leakage.[7]

  • Follow institutional guidelines regarding the maximum volume of hazardous waste allowed in an SAA, which is typically 55 gallons.[6]

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste management company to arrange for the pickup and disposal of the this compound waste.[3][4][6]

  • Provide them with accurate information about the waste stream to ensure proper handling and disposal in compliance with all local, state, and federal regulations.[4]

5. Disposal of Empty Containers:

  • An empty container that has held this compound should be triple-rinsed with a suitable solvent capable of removing the residue.[3]

  • The rinsate from this process must be collected and disposed of as hazardous waste along with the this compound waste.[3]

  • After triple-rinsing, deface or remove all chemical labels from the empty container and remove the cap before disposing of it as regular trash.[3][5]

Quantitative Data Summary

For the safe management of chemical waste in a laboratory setting, adherence to specific quantitative limits for storage is crucial.

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[6]
Maximum Acutely Toxic Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
pH Range for Drain Disposal (if permissible) > 5.0 and < 12.5[7]
Solvent Amount for Triple Rinsing ~5% of the container volume for each rinse[3]

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

cluster_0 Preparation cluster_1 Waste Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal cluster_4 Empty Container Management A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect this compound Waste (incl. contaminated materials) A->C B Work in a Well-Ventilated Area (e.g., Fume Hood) B->C D Use Designated, Leak-Proof, and Compatible Container C->D E Label Container Clearly: 'Hazardous Waste - this compound' D->E F Store Sealed Container in Designated Satellite Accumulation Area (SAA) E->F G Conduct Weekly Inspections of SAA for Leaks F->G H Contact EHS or Licensed Waste Management for Pickup G->H Container Full or Storage Time Limit Reached I Provide Accurate Waste Information H->I J Professional Disposal in Compliance with Regulations I->J K Triple-Rinse Empty Container with Suitable Solvent L Collect Rinsate as Hazardous Waste K->L M Deface Labels and Dispose of Container as Regular Trash K->M L->C

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Clovanediol Diacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of chemical safety and handling is paramount for laboratory safety. This guide provides essential, immediate safety and logistical information for handling Clovanediol diacetate, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

While a specific hazard classification for this compound is not detailed in the provided search results, it is crucial to handle it with care, adhering to standard laboratory safety practices for chemical compounds. The following personal protective equipment is recommended to minimize exposure.

Protection TypeRecommended EquipmentSpecification
Eye/Face Protection Safety glasses or gogglesMust be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1].
Hand Protection Protective glovesInspect gloves prior to use. Use proper glove removal technique to avoid skin contact[1].
Skin and Body Protection Protective clothing, long-sleeved lab coatChoose body protection based on the type, concentration, and amount of dangerous substances, and the specific work-place[1].
Respiratory Protection Air-purifying respiratorWhere risk assessment shows it is appropriate, use a full-face particle respirator type N99 (US) or type P2 (EN 143)[1]. If the respirator is the sole means of protection, use a full-face supplied air respirator[1].

Operational and Disposal Plans

Proper handling, storage, and disposal procedures are critical for minimizing risks and maintaining the integrity of the chemical.

Experimental Protocol: Safe Handling and Storage of this compound

Handling:

  • Avoid Contact: Avoid contact with eyes, skin, and clothing[1].

  • Prevent Ingestion and Inhalation: Avoid ingestion and inhalation of the substance[1].

  • Avoid Dust Formation: Handle in a way that avoids dust formation[1].

  • Ventilation: Use in a well-ventilated place[1].

  • Hygiene: Wash thoroughly after handling. Remove contaminated clothing and wash it before reuse[1].

Storage:

  • Container: Keep the container tightly closed[1].

  • Conditions: Store in a dry and well-ventilated place[1].

  • Temperature: Recommended storage temperature is -20°C for the long term and 2-8°C for the short term[1].

Spill Management and Disposal Plan

A clear plan for managing spills and disposing of waste is a critical component of laboratory safety.

Spill Response:

  • Personal Precautions: Wear appropriate respiratory protection and avoid breathing vapors, mist, or gas[1].

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains[1].

  • Clean-up: Pick up and arrange disposal without creating dust. Sweep up and shovel the spilled material. Keep in suitable, closed containers for disposal[1].

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations.

Emergency First Aid Procedures

In the event of exposure, immediate action is crucial.

Exposure RouteFirst Aid Instructions
Inhalation If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration[1].
Skin Contact In case of skin contact, flush with copious amounts of water. Remove contaminated clothing and shoes. Call a physician and take the victim to the hospital immediately[1].
Eye Contact In case of eye contact, check for and remove any contact lenses. Flush with copious amounts of water, assuring adequate flushing by separating the eyelids with fingers. Call a physician[1].
Ingestion If swallowed, do NOT induce vomiting. Wash out the mouth with copious amounts of water and call a physician[1].

Safety Workflow for this compound

prep Preparation ppe Wear Appropriate PPE prep->ppe Ensure handling Handling storage Storage handling->storage After Use spill Spill Occurs handling->spill waste_collection Collect Waste handling->waste_collection Generate spill_response Spill Response Protocol spill->spill_response Activate disposal Disposal ppe->handling spill_response->waste_collection Contain & Collect waste_collection->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clovanediol diacetate
Reactant of Route 2
Reactant of Route 2
Clovanediol diacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.